Dihydronicotinamide-adenine dinucleotide
Description
Historical Perspective of Dihydronicotinamide-adenine Dinucleotide Discovery and Initial Research
The journey to understanding NADH began in 1906 with the work of British biochemists Arthur Harden and William John Young. aboutnad.combiocrates.com While studying the process of fermentation in yeast, they discovered a heat-stable factor, which they termed a "coferment," that was essential for the breakdown of sugar. aboutnad.combiocrates.com This coferment was later identified as nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). biocrates.com For their groundbreaking investigations into sugar fermentation and fermentative enzymes, Harden, along with Hans von Euler-Chelpin, was awarded the Nobel Prize in Chemistry in 1929. aboutnad.comobservervoice.com
Hans von Euler-Chelpin further elucidated the chemical nature of this "cozymase," identifying its key components, including a sugar, adenine, and phosphate (B84403). biocrates.combritannica.com He was instrumental in determining its chemical structure. britannica.com
In 1936, the German scientist Otto Heinrich Warburg made a pivotal contribution by demonstrating the functional role of the nucleotide coenzyme in hydride transfer and identifying the nicotinamide part of the molecule as the active site for redox reactions. aboutnad.comwikipedia.org Warburg's research showed that in fermentation, the nicotinamide portion of NAD+ accepts a hydride to form NADH, enabling the metabolic reaction to proceed. aboutnad.com His work on the nature and mode of action of the respiratory enzyme earned him the Nobel Prize in Physiology or Medicine in 1931. nobelprize.orgwikipedia.org
The vitamin precursors of NAD+ were identified in 1938 when Conrad Elvehjem discovered that nicotinamide could cure black tongue disease in dogs, establishing it as a vital nutrient. aboutnad.comwikipedia.org Subsequent research by Arthur Kornberg in 1948 led to the discovery of the first enzyme involved in the biosynthesis of NAD+. aboutnad.com Later, in 1958, Jack Preiss and Philip Handler uncovered the specific metabolic pathway, now known as the Preiss-Handler pathway, through which nicotinic acid is converted into NAD+. aboutnad.comwikipedia.org
| Key Milestones in NADH Research | Researcher(s) | Year | Contribution |
| Discovery of "Coferment" (NAD+) | Arthur Harden & William John Young | 1906 | Identified a heat-stable factor essential for yeast fermentation. aboutnad.combiocrates.com |
| Elucidation of Chemical Structure | Hans von Euler-Chelpin | 1929 | Determined the chemical structure of the coenzyme he called "cozymase". biocrates.combritannica.com |
| Functional Role in Redox Reactions | Otto Heinrich Warburg | 1936 | Showed that the nicotinamide moiety is the site of hydride transfer. aboutnad.comwikipedia.org |
| Discovery of Vitamin Precursors | Conrad Elvehjem | 1938 | Identified nicotinamide as a vitamin precursor to NAD+. aboutnad.comwikipedia.org |
| Discovery of NAD+ Biosynthetic Enzyme | Arthur Kornberg | 1948 | Discovered the first enzyme in the NAD+ biosynthetic pathway. aboutnad.com |
| Elucidation of the Preiss-Handler Pathway | Jack Preiss & Philip Handler | 1958 | Discovered the metabolic pathway for NAD+ synthesis from nicotinic acid. aboutnad.comwikipedia.org |
Significance of this compound in Core Metabolic Pathways
NADH is a central molecule in cellular respiration, the process by which cells convert nutrients into ATP. Its significance is most evident in three core metabolic pathways: glycolysis, the citric acid cycle, and oxidative phosphorylation. aboutnad.com
Glycolysis: This initial stage of glucose breakdown occurs in the cytoplasm. During glycolysis, a molecule of glucose is split into two molecules of pyruvate (B1213749). pharmanord.com In one of the key steps, the enzyme glyceraldehyde-3-phosphate dehydrogenase catalyzes the oxidation of glyceraldehyde-3-phosphate, reducing NAD+ to NADH. creative-enzymes.com For each molecule of glucose that undergoes glycolysis, a net of two NADH molecules are produced. britannica.com This NADH temporarily holds the energy released from the partial oxidation of glucose. pharmanord.com
The Citric Acid Cycle (Krebs Cycle): In eukaryotic cells, the pyruvate produced during glycolysis is transported into the mitochondria, where it is converted to acetyl-CoA, which then enters the citric acid cycle. wikipedia.org This cycle is a series of eight enzymatic reactions that completely oxidize the acetyl group of acetyl-CoA to carbon dioxide. nih.gov In several of these steps, electrons are transferred to NAD+, generating NADH. wikipedia.org For each molecule of acetyl-CoA that enters the cycle, three molecules of NADH are produced. nobelprize.org Since one glucose molecule yields two acetyl-CoA molecules, a total of six NADH molecules are generated from the citric acid cycle per glucose molecule. nobelprize.org
Oxidative Phosphorylation: This is the final stage of cellular respiration and the primary site of ATP production. observervoice.com The NADH molecules generated during glycolysis and the citric acid cycle donate their high-energy electrons to the electron transport chain, a series of protein complexes embedded in the inner mitochondrial membrane. restorativehealthprimarycare.combiocrates.com As electrons are passed down the chain, energy is released and used to pump protons across the membrane, creating a proton gradient. biocrates.com This gradient drives the synthesis of ATP by the enzyme ATP synthase. nobelprize.org The oxidation of one molecule of NADH in the electron transport chain yields approximately 2.5 to 3 molecules of ATP. restorativehealthprimarycare.combiocrates.com This process regenerates NAD+, which can then return to glycolysis and the citric acid cycle to continue the process of cellular respiration. biocrates.com
The central role of NADH in linking these major metabolic pathways highlights its indispensable function in cellular energy metabolism. aboutnad.com
| Metabolic Pathway | Location in Eukaryotic Cells | NADH Molecules Produced per Glucose Molecule |
| Glycolysis | Cytoplasm | 2 NADH britannica.com |
| Pyruvate Oxidation | Mitochondrial Matrix | 2 NADH nobelprize.org |
| Citric Acid Cycle | Mitochondrial Matrix | 6 NADH nobelprize.org |
| Total | 10 NADH |
Structure
2D Structure
Properties
IUPAC Name |
[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N7O14P2/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33/h1,3-4,7-8,10-11,13-16,20-21,29-32H,2,5-6H2,(H2,23,33)(H,34,35)(H,36,37)(H2,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPGDPNILDQYTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N7O14P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861594 | |
| Record name | CERAPP_26258 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20861594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
665.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74927-11-0, 58-68-4 | |
| Record name | Dihydronicotinamide formycin dinucleotide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074927110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dihydronicotinamide-adenine dinucleotide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.357 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biosynthesis and Metabolic Cycling of Dihydronicotinamide Adenine Dinucleotide
De Novo Biosynthesis Pathways of Nicotinamide (B372718) Adenine (B156593) Dinucleotide
De novo synthesis refers to the creation of NAD+ from simple building blocks, primarily amino acids. There are three major pathways that converge on the common intermediate, quinolinic acid.
Tryptophan-Dependent Pathways (Kynurenine Pathway)
In mammals, the primary route for de novo NAD+ synthesis is the kynurenine (B1673888) pathway, which catabolizes the essential amino acid tryptophan. nih.govnih.gov This pathway is particularly active in the liver and kidneys. researchgate.netnih.gov The process begins with the conversion of tryptophan to N-formylkynurenine, a rate-limiting step catalyzed by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). nih.govembopress.org Through a series of enzymatic reactions, N-formylkynurenine is transformed into L-kynurenine, then to 3-hydroxykynurenine by kynurenine 3-monooxygenase (KMO), and subsequently to 3-hydroxyanthranilic acid (3-HAA) by kynureninase (KYNU). nih.govnih.gov
The enzyme 3-hydroxyanthranilic acid oxygenase (3HAO) then converts 3-HAA into α-amino-β-carboxymuconate ε-semialdehyde (ACMS). nih.gov ACMS is an unstable intermediate that can spontaneously cyclize to form quinolinic acid (QA). nih.gov Quinolinic acid is the key intermediate where the tryptophan pathway converges with other de novo routes. nih.gov From here, quinolinate phosphoribosyltransferase (QPRT) converts quinolinic acid to nicotinic acid mononucleotide (NaMN). nih.gov NaMN is then adenylylated by nicotinamide mononucleotide adenylyltransferases (NMNATs) to form nicotinic acid adenine dinucleotide (NAAD). nih.govnih.gov In the final step, NAD+ synthetase (NADS) amidates NAAD to produce NAD+. nih.gov Recent research has highlighted that the downregulation of the enzyme KMO can disrupt this pathway and has been linked to conditions like acute kidney injury. nih.govphysiology.org
Aspartate-Dependent Pathways
In most bacteria and plants, NAD+ is synthesized de novo from the amino acid L-aspartate. nih.govresearchgate.net This pathway also converges on the formation of quinolinic acid. researchgate.netresearchgate.net The process is initiated by the enzyme L-aspartate oxidase (NadB), which oxidizes L-aspartate to form iminoaspartate (B1260514). researchgate.netresearchgate.net Subsequently, quinolinate synthase (NadA) combines iminoaspartate with dihydroxyacetone phosphate (B84403) to produce quinolinic acid. researchgate.netyoutube.com
Once quinolinic acid is formed, the pathway merges with the final steps of the tryptophan-dependent route. researchgate.net Quinolinate phosphoribosyltransferase (NadC in bacteria) converts quinolinic acid and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinic acid mononucleotide (NaMN). researchgate.net The subsequent steps involve the conversion of NaMN to NAAD and finally to NAD+, catalyzed by NMNAT and NAD+ synthetase, respectively. researchgate.net
Chorismate-Initiated Pathways
A more recently discovered alternative de novo pathway begins with chorismate, a key branch-point metabolite in the biosynthesis of aromatic amino acids in bacteria, fungi, and plants. nih.govnih.govyeastgenome.org This synthetic route, termed the C3N pathway, was engineered to provide an alternative to the tightly regulated amino acid-dependent pathways. nih.gov It combines elements from secondary metabolism with the common final steps of NAD+ synthesis. nih.gov
The pathway starts with chorismate and converts it to 3-hydroxyanthranilic acid (3-HAA) via intermediates such as 2-amino-2-deoxyisochorismate (ADIC) and 2,3-dihydro-3-hydroxyanthranilic acid (DHHA). researchgate.net The enzyme 3-HAA 3,4-dioxygenase then oxidizes 3-HAA to produce 2-amino-3-carboxymuconate semialdehyde (ACMS), which spontaneously forms quinolinic acid. nih.gov This pathway then follows the common three-enzyme process to convert quinolinic acid into NAD+. nih.gov The establishment of this pathway in engineered E. coli has been shown to lead to extremely high cellular concentrations of NAD(H). nih.gov
Interactive Table: Key Enzymes and Intermediates in De Novo NAD+ Synthesis
| Pathway | Starting Precursor | Key Intermediate | Key Enzymes | Final Product | Organisms |
| Kynurenine Pathway | Tryptophan | Quinolinic Acid | TDO, IDO, KMO, KYNU, 3HAO, QPRT, NMNATs, NADS | NAD+ | Mammals, Fungi, some Bacteria |
| Aspartate Pathway | L-Aspartate | Quinolinic Acid | NadB (L-aspartate oxidase), NadA (Quinolinate synthase) | NAD+ | Most Bacteria, Plants |
| Chorismate Pathway | Chorismate | Quinolinic Acid | Various (engineered pathway) | NAD+ | Engineered Bacteria |
Nicotinamide Adenine Dinucleotide Salvage Pathways
Salvage pathways are crucial for maintaining cellular NAD+ levels, recycling precursors that are either obtained from the diet or result from the breakdown of NAD+ by various enzymes. researchgate.net It is estimated that these pathways produce the majority of the total cellular NAD+. frontiersin.org
Preiss-Handler Pathway (Nicotinic Acid Metabolism)
Discovered by Jack Preiss and Philip Handler in 1958, this pathway utilizes nicotinic acid (NA), also known as niacin or vitamin B3, as its starting material. qualialife.com The pathway begins with the conversion of NA to nicotinic acid mononucleotide (NaMN) by the enzyme nicotinic acid phosphoribosyltransferase (NaPRT), using PRPP as a co-substrate. qualialife.com This intermediate, NaMN, is the same molecule produced by the de novo pathways. qualialife.com
The next step is the transformation of NaMN into nicotinic acid adenine dinucleotide (NaAD) by a group of enzymes called nicotinate (B505614) mononucleotide adenylyltransferases (NMNATs). qualialife.com This step is considered a rate-limiting factor in the pathway. qualialife.com In the final reaction, the enzyme NAD+ synthetase (NADS) amidates NaAD, using glutamine as a nitrogen donor, to form NAD+. nih.govqualialife.com This pathway is conserved across all eukaryotes. biologists.com
Nicotinamide Salvage Pathway
The nicotinamide (NAM) salvage pathway is the primary route for NAD+ regeneration in mammals. oup.com It recycles NAM, which is produced as a byproduct when enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs) consume NAD+. nih.govqualialife.com The rate-limiting step in this pathway is catalyzed by the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which converts NAM into nicotinamide mononucleotide (NMN). frontiersin.orgfrontiersin.org
NMN is then converted directly to NAD+ by one of three nicotinamide mononucleotide adenylyltransferase (NMNAT) enzymes (NMNAT1-3). frontiersin.org This pathway forms a continuous loop, as the NAD+ produced can be consumed again, releasing NAM to re-enter the cycle. qualialife.com This recycling mechanism is highly efficient and essential for sustaining the high demand for NAD+ in tissues with high energy requirements, such as skeletal muscle. frontiersin.orgnih.gov
Interactive Table: Key Enzymes and Intermediates in NAD+ Salvage Pathways
| Pathway | Starting Precursor | Key Intermediate(s) | Key Enzymes | Final Product | Organisms |
| Preiss-Handler Pathway | Nicotinic Acid (NA) | NaMN, NaAD | NaPRT, NMNATs, NADS | NAD+ | Eukaryotes |
| Nicotinamide Salvage | Nicotinamide (NAM) | NMN | NAMPT, NMNATs | NAD+ | Mammals, other Eukaryotes |
Nicotinamide Riboside Kinase Pathways
The biosynthesis of nicotinamide adenine dinucleotide (NAD+) and its reduced form, Dihydronicotinamide-adenine dinucleotide (NADH), can occur through various routes, including salvage pathways that utilize precursors like nicotinamide riboside (NR). The Nicotinamide Riboside Kinase (Nrk) pathway is a significant salvage pathway that converts NR into NAD+. nih.gov In 2004, the identification of nicotinamide riboside kinase 1 (Nrk1) in yeast and its human homologs, NRK1 and NRK2, established this new route to NAD+ synthesis. nih.gov
The canonical Nrk pathway involves two principal enzymatic steps. nih.gov First, NRK enzymes catalyze the phosphorylation of NR to produce nicotinamide mononucleotide (NMN). nih.govnih.gov This reaction is the initial and defining step of the pathway. Subsequently, the enzyme nicotinamide mononucleotide adenylyltransferase (NMNAT) adenylates NMN, converting it into the oxidized coenzyme NAD+. nih.govembopress.org Both human NRK1 and NRK2 exhibit a high affinity for NR, though their substrate specificity differs slightly. nih.gov Crystal structures of human Nrk1 have revealed that it is structurally similar to Rossmann fold metabolite kinases and have helped identify the active site residues essential for both NRK1 and NRK2 activity. nih.gov
More recently, a distinct but related salvage pathway has been identified that directly produces NADH. This pathway utilizes dihydronicotinamide riboside (NRH), the reduced form of NR. researchgate.net Unlike NR, which is phosphorylated by Nrk enzymes, NRH is phosphorylated by adenosine (B11128) kinase (ADK) into dihydronicotinamide mononucleotide (NMNH). researchgate.net This intermediate, NMNH, is then thought to be adenylated, likely by NMNAT enzymes, to form NADH directly. researchgate.net This "NRH salvage pathway" represents a novel and highly efficient route for generating the reduced form of the coenzyme, which can then be oxidized to NAD+ as required by the cell's metabolic state. researchgate.net
Table 1: Key Enzymes and Reactions in Nicotinamide Riboside-Related Salvage Pathways
| Pathway | Precursor Substrate | Enzyme | Product | Final Coenzyme Form |
| Nicotinamide Riboside Kinase Pathway | Nicotinamide Riboside (NR) | Nicotinamide Riboside Kinase (NRK1/2) | Nicotinamide Mononucleotide (NMN) | NAD+ (via NMNAT) |
| NRH Salvage Pathway | Dihydronicotinamide Riboside (NRH) | Adenosine Kinase (ADK) | Dihydronicotinamide Mononucleotide (NMNH) | NADH (via NMNAT) |
Interconversion Dynamics between this compound and Nicotinamide Adenine Dinucleotide
The interconversion between this compound (NADH) and its oxidized form, Nicotinamide Adenine Dinucleotide (NAD+), is a fundamental redox reaction central to cellular metabolism. nih.govingredients-lonier.com This dynamic equilibrium, NADH ⇌ NAD+ + H+ + 2e-, underpins energy transfer in countless biological processes, including glycolysis, the citric acid cycle, and oxidative phosphorylation. acs.orgresearchgate.net In most mammalian cells, the coenzyme is predominantly found in its oxidized state, with NAD+/NADH ratios varying significantly depending on the cell type and metabolic demands, ranging from 10/1 to 700/1. nih.gov
Two primary mechanisms have been proposed to describe the chemical interconversion of NADH and NAD+. nih.govacs.org
One-Step Hydride Transfer: In many enzymatic reactions, the conversion occurs via a direct transfer of a hydride ion (H-), which consists of a proton and two electrons, from NADH to a substrate or from a substrate to NAD+. acs.org This is the mechanism commonly employed by dehydrogenase enzymes. acs.org
Stepwise Electron-Proton-Electron Transfer: This mechanism involves the sequential transfer of an electron, a proton (H+), and another electron. nih.govacs.org This process generates transient reactive species, such as neutral radicals, as intermediates. acs.org
In biological systems, these reversible reactions are typically mediated by enzymes, primarily dehydrogenases, which facilitate the transfer of electrons for the reduction of functional groups like carbonyls and aldehydes. acs.org However, the interconversion can also be achieved through non-enzymatic chemical catalysis. Research has demonstrated that specially designed organometallic complexes, such as a water-soluble iridium complex, can efficiently catalyze the regioselective hydrogenation of NAD+ to 1,4-NADH using hydrogen gas (H2) at ambient temperature and pressure. nih.govacs.org Conversely, the same catalyst can promote the evolution of hydrogen from NADH to produce NAD+ in a weakly acidic environment. nih.govacs.org This highlights the fundamental chemical potential driving the interconversion, which enzymes have evolved to harness with high specificity and efficiency.
Table 2: Comparison of NADH/NAD+ Interconversion Mechanisms
| Mechanism Type | Description | Key Features | Example |
| Enzymatic | Catalyzed by enzymes, primarily dehydrogenases, within biological systems. acs.org | High specificity and efficiency; crucial for metabolic pathways. acs.org | Action of dehydrogenases in glycolysis and the citric acid cycle. acs.org |
| Stepwise Transfer | Involves sequential transfer of an electron, a proton, and a second electron. nih.gov | Involves transient radical intermediates. acs.org | Can occur in both non-enzymatic and some enzyme-mediated reactions. nih.gov |
| One-Step Hydride Transfer | Involves the direct transfer of a hydride ion (H-). acs.org | A common mechanism for dehydrogenase enzymes. acs.org | Overall reaction in many NAD(P)H-dependent enzymatic hydrogenations. acs.org |
| Non-Enzymatic Catalysis | Achieved using chemical catalysts, such as organometallic complexes, outside of a biological context. nih.govacs.org | Demonstrates the fundamental chemistry of the redox couple; can use H2 gas. acs.org | Reversible hydrogenation of NAD+ and dehydrogenation of NADH using an Iridium complex. nih.govacs.org |
Enzymology and Catalytic Mechanisms Involving Dihydronicotinamide Adenine Dinucleotide
Dihydronicotinamide-adenine Dinucleotide as an Electron Carrier in Oxidoreductase Reactions
The primary and most well-known function of NADH is its role as a mobile electron carrier in metabolic pathways. tutorchase.com In its oxidized form, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), it accepts a hydride ion (a proton and two electrons) from a substrate, becoming reduced to NADH. almerja.comwikipedia.org This stored chemical energy in the form of high-energy electrons is then transferred to other molecules, most notably in the process of cellular respiration to generate adenosine (B11128) triphosphate (ATP). tutorchase.com The balance between the oxidized (NAD+) and reduced (NADH) forms, known as the NAD+/NADH ratio, is a critical indicator of a cell's redox state and influences the activity of several key enzymes. wikipedia.org
Dehydrogenase Enzyme Families and this compound Specificity
Dehydrogenases are a class of oxidoreductase enzymes that catalyze the removal of hydrogen atoms from a substrate, transferring them to an acceptor molecule. wikipedia.orgtocris.com Many dehydrogenases specifically utilize NAD+ or its phosphorylated counterpart, nicotinamide adenine dinucleotide phosphate (B84403) (NADP+), as the electron acceptor. almerja.comwikipedia.org These enzymes are ubiquitous and participate in a vast array of metabolic pathways, including glycolysis, the Krebs cycle, and fatty acid oxidation. tutorchase.comtocris.com
The specificity of a dehydrogenase for NAD+ or NADP+ is determined by the specific amino acid residues within the coenzyme-binding pocket of the enzyme. wikipedia.org For instance, in NADP-dependent enzymes, a basic amino acid residue often forms an ionic bond with the acidic phosphate group of NADP+. Conversely, NAD-dependent enzymes typically have a reversed charge in this pocket, which prevents the binding of NADP+. wikipedia.org Aldehyde dehydrogenases (ALDHs), for example, are a family of NAD(P)+-dependent enzymes that oxidize various aldehydes to their corresponding carboxylic acids. nih.gov The binding of the NAD(P)+ cofactor in ALDHs occurs within a conserved Rossmann fold domain. nih.gov
Role in Mitochondrial Electron Transport Chain (Complex I, NDH-2)
The mitochondrial electron transport chain (ETC) is the primary site of ATP production in aerobic organisms, and NADH is a key electron donor to this process. tutorchase.com
Complex I (NADH:ubiquinone oxidoreductase): This is the first and largest enzyme complex of the mitochondrial ETC. nih.gov In mammals, it is composed of at least 42 different subunits. nih.gov Complex I catalyzes the transfer of two electrons from NADH to ubiquinone (coenzyme Q), a lipid-soluble electron carrier in the inner mitochondrial membrane. wikipedia.org This electron transfer is coupled with the pumping of protons from the mitochondrial matrix to the intermembrane space, contributing to the proton motive force that drives ATP synthesis. nih.gov
Type II NADH Dehydrogenase (NDH-2): In contrast to the multi-subunit Complex I, NDH-2 is a single-subunit enzyme that also oxidizes NADH and reduces ubiquinone. wikipedia.orgnih.gov However, a key difference is that NDH-2 is not a proton pump. frontiersin.orgplos.org It is found in the mitochondria of fungi, plants, and protists, as well as in many bacteria. plos.orgnih.gov While absent in mammals, its presence in organisms like the malaria parasite Plasmodium falciparum has made it a target for drug development. plos.org NDH-2 serves as an alternative entry point for electrons from NADH into the respiratory chain and is particularly important under conditions where Complex I activity might be limited. nih.govresearchgate.net
| Feature | Complex I (NDH-1) | Type II NADH Dehydrogenase (NDH-2) |
| Subunit Composition | Multi-subunit (at least 42 in mammals) nih.gov | Single subunit wikipedia.orgplos.org |
| Proton Pumping | Yes nih.gov | No frontiersin.orgplos.org |
| Electron Acceptor | Ubiquinone wikipedia.org | Quinone (ubiquinone, menaquinone, or plastoquinone) wikipedia.org |
| Location | Inner mitochondrial membrane nih.gov | Inner mitochondrial membrane (in eukaryotes) plos.org |
| Organismal Distribution | Mammals, plants, fungi, bacteria nih.gov | Fungi, plants, protists, bacteria plos.orgnih.gov |
Chloroplast this compound Dehydrogenase-Like Complex
Chloroplasts, the site of photosynthesis in plants and algae, contain a multi-subunit complex homologous to mitochondrial Complex I, known as the NAD(P)H dehydrogenase-like complex (NDH). nih.govfrontiersin.org This complex is located in the thylakoid membranes and is involved in cyclic electron transport around photosystem I (PSI) and chlororespiration. nih.govresearchgate.net
The chloroplast NDH complex is composed of both chloroplast-encoded (ndhA-K) and nuclear-encoded subunits. nih.govfrontiersin.org It facilitates the transfer of electrons from stromal reductants, such as ferredoxin, to the plastoquinone (B1678516) pool. nih.gov This process contributes to the generation of a proton gradient across the thylakoid membrane, which can be used for ATP synthesis, thus helping to balance the ATP/NADPH budget produced during the light-dependent reactions of photosynthesis. nih.govresearchgate.net In higher plants, the NDH complex can associate with PSI to form a supercomplex. nih.govnih.gov
Bacterial Dihydronicotinamide-adenine Dehydrogenases
Bacteria possess a diverse array of NADH dehydrogenases that are integral to their respiratory and metabolic flexibility. These can be broadly categorized into two main types:
Type I NADH Dehydrogenase (NDH-1 or Nuo): This is a proton-pumping enzyme complex, analogous to the mitochondrial Complex I. nih.gov The bacterial NDH-1 is structurally simpler than its mitochondrial counterpart, typically consisting of 13 to 14 subunits, making it a valuable model for studying the more complex mammalian enzyme. nih.gov It plays a crucial role in energy conservation by coupling NADH oxidation to the generation of a proton motive force. researchgate.net
Type II NADH Dehydrogenase (NDH-2 or Ndh): This is a non-proton-pumping, single-subunit enzyme. frontiersin.orgasm.org NDH-2 is a monotopic membrane protein that oxidizes NADH at the cytoplasmic face of the membrane and reduces a quinone. nih.govasm.org Since its activity is not inhibited by a high proton motive force, NDH-2 can allow for increased metabolic flux and NAD+ regeneration when the activity of NDH-1 is limited. frontiersin.orgresearchgate.net Many bacteria possess both NDH-1 and NDH-2, allowing them to adapt to different metabolic and environmental conditions. researchgate.net For example, in Streptococcus agalactiae, NDH-2 is the sole entry point for electrons into the respiratory chain. asm.org
This compound as a Substrate in Non-Redox Reactions
Beyond its role in redox metabolism, the oxidized form of the coenzyme, NAD+, is also consumed as a substrate by several enzyme families in non-redox signaling reactions. nih.govnih.govnih.gov In these reactions, the glycosidic bond between the nicotinamide and ribose moieties of NAD+ is cleaved. nih.gov
Poly(ADP-ribose) Polymerases (PARPs) and ADP-Ribosylation
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that catalyze the transfer of ADP-ribose units from NAD+ to target proteins, a post-translational modification known as ADP-ribosylation. researchgate.netwikipedia.orgelsevierpure.com This process can result in the attachment of a single ADP-ribose unit (mono-ADP-ribosylation) or the synthesis of long, branched chains of ADP-ribose (poly-ADP-ribosylation). nih.govresearchgate.net
PARPs are involved in a multitude of cellular processes, including DNA repair, genomic stability, chromatin modulation, and programmed cell death. wikipedia.orgnih.govnih.gov When DNA single-strand breaks occur, PARP1, a key member of the family, binds to the damaged DNA and synthesizes poly(ADP-ribose) chains. wikipedia.org These chains act as a scaffold to recruit other DNA repair enzymes, such as DNA ligase III and DNA polymerase beta. wikipedia.org The hyperactivation of PARP in response to extensive DNA damage can lead to a depletion of cellular NAD+ and ATP pools, ultimately resulting in a form of programmed cell death. researchgate.netwikipedia.org
| Enzyme Family | Substrate | Product(s) | Cellular Function(s) |
| Dehydrogenases | NADH | NAD+ | Electron transport, cellular respiration, metabolism tutorchase.comtocris.com |
| Poly(ADP-ribose) Polymerases (PARPs) | NAD+ | Poly(ADP-ribose), Nicotinamide | DNA repair, genomic stability, cell death wikipedia.orgnih.govnih.gov |
Sirtuin Deacetylases
Sirtuins are a highly conserved family of proteins that possess NAD+-dependent deacetylase activity. nih.gov These enzymes play crucial roles in regulating numerous cellular processes, including gene transcription, metabolic control, and cellular aging. researchgate.net The catalytic mechanism of sirtuins is intrinsically linked to the consumption of NAD+. In the reaction, sirtuins utilize one molecule of NAD+ to remove an acetyl group from a lysine (B10760008) residue on a target protein. nih.govnih.gov This process yields three products: the deacetylated protein, nicotinamide, and a novel metabolite, 2'-O-acetyl-ADP-ribose. nih.gov
The reaction proceeds through a mechanism where sirtuins activate NAD+ to facilitate the ADP-ribosylation of the acetyl-lysine substrate. nih.gov The dependence on NAD+ has led to the hypothesis that sirtuin activity could be regulated by the metabolic state of the cell, as reflected by intracellular NAD+ levels. nih.gov
While NAD+ is the essential co-substrate, the reduced form, NADH, does not support the deacetylation reaction. Instead, NADH has been investigated as a potential inhibitor of sirtuin activity. Some studies have proposed that sirtuins act as sensors of the cellular NAD+/NADH ratio. duke.edu However, in vitro studies using direct HPLC-MS-based assays have shown that while all tested human sirtuin deacylase activities are sensitive to NADH inhibition, the concentrations of NADH required for this inhibition are significantly higher than those predicted to exist within cells. duke.edu These findings suggest that NADH is unlikely to be a direct physiological inhibitor of sirtuins in vivo, prompting a re-evaluation of the concept that sirtuins are direct sensors of the NAD+/NADH ratio. duke.edu
ADP-Ribosyl Cyclases (e.g., CD38) and Cyclic ADP-Ribose Synthesis
ADP-ribosyl cyclases are a family of enzymes that metabolize NAD+ to produce second messengers involved in calcium signaling. nih.gov The most prominent member in mammals is CD38, a multifunctional ectoenzyme. mdpi.comacs.org CD38 catalyzes two main reactions using NAD+ as a substrate. nih.govnih.gov The primary reaction is the hydrolysis of NAD+ to form ADP-ribose (ADPR) and nicotinamide. reactome.orgsemanticscholar.org The secondary, yet physiologically critical, function is the cyclization of NAD+ to generate cyclic ADP-ribose (cADPR), also releasing nicotinamide. nih.govmdpi.commolbiolcell.org
cADPR is a potent second messenger that mobilizes calcium from intracellular stores, such as the endoplasmic reticulum, by activating ryanodine (B192298) receptors. wikipedia.orgmedchemexpress.com The catalytic process for both hydrolysis and cyclization involves a common first step: the cleavage of the nicotinamide group from NAD+. reactome.org The resulting intermediate can then either be hydrolyzed by water to form ADPR or undergo an intramolecular cyclization to produce cADPR. reactome.org CD38 is therefore a key regulator of intracellular calcium levels through its production of cADPR. mdpi.commdpi.com
Notably, the substrate for these enzymes is the oxidized form, NAD+. taylorandfrancis.com The Aplysia ADP-ribosyl cyclase, a homolog of CD38, was one of the first proteins identified that could ligate the two ends of the linear NAD+ substrate to produce the cyclic product, cADPR. nih.govnih.gov While CD38 primarily produces ADPR, its ability to generate even small amounts of cADPR is vital for cellular signaling. nih.gov The literature focuses almost exclusively on NAD+ as the substrate, and a direct catalytic or inhibitory role for NADH in the function of ADP-ribosyl cyclases is not a prominent feature of their described mechanism.
Mechanistic Insights into this compound-Dependent Reactions
The primary function of NADH in enzymology is to serve as a two-electron donor in reactions catalyzed by a large class of enzymes known as dehydrogenases or oxidoreductases. The mechanistic principles underlying these reactions are fundamental to understanding cellular redox biochemistry.
The core chemical event in NADH-dependent reductions is the transfer of a hydride ion (a proton with two electrons, H⁻) from the C4 position of the nicotinamide ring of NADH to an oxidized substrate. acs.orgresearchgate.net This transfer results in the reduction of the substrate and the oxidation of the coenzyme to NAD+. The nicotinamide ring in NADH is electron-rich and serves as the source of the reducing equivalents. The direct transfer of the hydride is a key feature that allows for the smooth, two-electron reduction of substrates such as ketones, aldehydes, and imines.
A hallmark of NADH-dependent enzymes is their high degree of stereospecificity. The two hydrogen atoms at the C4 position of the dihydronicotinamide ring are not equivalent; they occupy distinct spatial positions relative to the plane of the ring. One is designated as pro-R (or pro-A) and the other as pro-S (or pro-B). iaea.orgffame.org
Individual dehydrogenases are stereospecific, meaning they will remove or add a hydride from only one of these two positions. nih.gov For example, L-alanine dehydrogenase is pro-R specific, meaning it exclusively transfers the pro-R hydrogen from NADH during the reductive amination of pyruvate (B1213749). iaea.org Conversely, L-leucine dehydrogenase is pro-S specific. iaea.org This inherent stereospecificity is a critical feature of enzyme catalysis, ensuring the production of specific stereoisomers of the product, which is vital for biological function.
Table 1: Stereospecificity of Selected NAD(H)-Dependent Dehydrogenases
| Enzyme | Stereospecificity |
|---|---|
| Alcohol Dehydrogenase (from Yeast) | pro-R (A-specific) |
| Alcohol Dehydrogenase (from Horse Liver) | pro-R (A-specific) |
| L-Lactate Dehydrogenase | pro-R (A-specific) |
| Malate Dehydrogenase | pro-R (A-specific) |
| Glutamate Dehydrogenase | pro-S (B-specific) |
The transfer of a hydride ion from NADH to a substrate is often coupled with the transfer of a proton (H⁺) from the surrounding solvent or from an acidic residue in the enzyme's active site. This proton transfer is crucial for neutralizing the negative charge that develops on the substrate as it accepts the hydride. Enzyme active sites contain a network of amino acid residues (such as histidine, aspartate, or glutamate) that can act as proton donors or acceptors. These residues form a "proton relay," shuttling protons to or from the substrate at the precise moment of hydride transfer. This concerted mechanism lowers the activation energy of the reaction, significantly enhancing the catalytic rate. For instance, in formate (B1220265) dehydrogenase, the Arg256 residue plays a central role in the catalysis by interacting with the substrate. acs.org
Enzymatic Regeneration Systems for this compound
The use of NADH-dependent oxidoreductases in industrial biocatalysis for the synthesis of valuable chemicals is often limited by the high cost of the NADH coenzyme, which is consumed in stoichiometric amounts. nih.govnih.gov To make these processes economically viable, efficient in-situ systems for regenerating NADH from the NAD+ produced during the reaction are essential. nih.gov Enzymatic regeneration systems are highly favored due to their high selectivity and efficiency under mild reaction conditions. core.ac.uk
Two of the most widely used enzymes for NADH regeneration are formate dehydrogenase (FDH) and glucose dehydrogenase (GDH). nih.gov
Formate Dehydrogenase (FDH): FDH catalyzes the oxidation of formate to carbon dioxide, with the concomitant reduction of NAD+ to NADH. rsc.orgzenodo.org This system is highly advantageous because the substrate (formate, often as sodium formate) is inexpensive, and the byproduct (CO₂) is gaseous and easily removed from the reaction mixture, which simplifies downstream processing. acs.org FDHs from various sources, such as Candida boidinii and Mycobacterium vaccae, have been extensively studied and engineered for improved stability and activity. acs.orgnih.gov
Glucose Dehydrogenase (GDH): GDH catalyzes the oxidation of D-glucose to D-glucono-1,5-lactone, which then spontaneously hydrolyzes to gluconic acid. matthey.comnih.gov This reaction is coupled to the reduction of NAD+ to NADH. nih.gov The main advantages of the GDH system are the very low cost of the glucose substrate and the high specific activity and stability of many GDH enzymes, particularly those from Bacillus species. nih.govnih.gov The irreversible hydrolysis of the lactone product provides a strong thermodynamic driving force for NADH regeneration. researchgate.net
Table 2: Comparison of Common Enzymatic NADH Regeneration Systems
| Feature | Formate Dehydrogenase (FDH) | Glucose Dehydrogenase (GDH) |
|---|---|---|
| Reaction | Formate + NAD⁺ → CO₂ + NADH | D-Glucose + NAD⁺ → D-Gluconolactone + NADH + H⁺ |
| Substrate | Formate | D-Glucose |
| Byproduct | Carbon Dioxide (gas) | Gluconic Acid |
| Advantages | Inexpensive substrate; gaseous byproduct is easily removed, simplifying purification. acs.org | Very inexpensive substrate; high specific activity and stability of enzymes; thermodynamically very favorable. nih.govresearchgate.net |
| Disadvantages | Lower specific activity compared to GDH for some variants. nih.gov | The acidic byproduct (gluconic acid) can lower the pH of the reaction medium, requiring buffering. |
This compound Pyrophosphatase Reactions
This compound (NADH) pyrophosphatases are a class of hydrolase enzymes that catalyze the cleavage of the pyrophosphate bond within the NADH molecule. This reaction yields reduced nicotinamide mononucleotide (NMNH) and adenosine monophosphate (AMP). These enzymes belong to the Nudix (Nucleoside diphosphate (B83284) linked to some other moiety X) hydrolase superfamily, which is characterized by a conserved sequence motif. nih.gov The hydrolysis of the pyrophosphate linkage is a key reaction in the metabolism of pyridine (B92270) dinucleotides. nih.gov
Research has identified and characterized NADH pyrophosphatases in a variety of organisms, from bacteria to eukaryotes. For instance, an NADH pyrophosphatase derived from Escherichia coli (EcNudc) has been described as a hydrolase that specifically targets the phosphate bond of NADH to produce NMNH. nih.govnih.gov Similarly, genes from Caenorhabditis elegans and the yeast Saccharomyces cerevisiae have been cloned and expressed, revealing enzymes that are significantly more active with NADH as a substrate compared to its oxidized form, NAD⁺. nih.gov Studies on mosquito homogenates also demonstrated the presence of a pyrophosphatase that hydrolyzes the pyrophosphate linkage of NAD⁺ to form NMN and AMP. nih.gov
The catalytic activity of these enzymes is often dependent on divalent cations. NADH pyrophosphatases from C. elegans and S. cerevisiae are activated by magnesium (Mg²⁺) and manganese (Mn²⁺). nih.gov The enzyme assay for an NADH pyrophosphatase from E. coli also includes MgCl₂ in the reaction mixture, highlighting the role of magnesium ions in catalysis. nih.gov The pH optimum for these enzymes can vary; for example, the pyrophosphatase found in mosquito homogenates exhibits maximum activity at a pH of 8.75. nih.gov
From a structural standpoint, the purified NADH pyrophosphatases from C. elegans and S. cerevisiae function as homodimers. nih.gov Protein engineering efforts have been employed to enhance the properties of these enzymes for biotechnological applications. Through strategies like site-directed saturation mutagenesis, researchers have successfully improved both the catalytic activity and thermostability of the E. coli NADH pyrophosphatase, EcNudc. nih.govnih.gov For example, a double mutant (R148A-H149E) of EcNudc showed a 3.3-fold increase in activity and a 3.6-fold greater thermostability at 50°C compared to the wild type. nih.gov
Table 1: Characteristics of Selected NADH Pyrophosphatases
| Enzyme/Organism | Substrate Specificity | Activators | Key Findings | Reference |
| Escherichia coli (EcNudc) | NADH | Mg²⁺ | Catalyzes NADH → NMNH + AMP; activity and stability improved via protein engineering. | nih.govnih.gov |
| Saccharomyces cerevisiae (NPY1) | 30 to 50 times more active on NADH than NAD⁺ | Mg²⁺, Mn²⁺ | Functions as a homodimer; belongs to the Nudix hydrolase subfamily. | nih.gov |
| Caenorhabditis elegans | 30 to 50 times more active on NADH than NAD⁺ | Mg²⁺, Mn²⁺ | Functions as a homodimer; shares a conserved amino acid array with other NADH pyrophosphatases. | nih.gov |
| Mosquito (Aedes aegypti) | NAD⁺, NADP⁺, and analogues | - | pH optimum of 8.75; activity decreases during larval development. | nih.gov |
| Mycobacterium tuberculosis (NudCRv) | NADH | Mg²⁺ | Specific enzyme activity of 1.59 µmol/min/mg in the presence of Mg²⁺. | nih.gov |
Cellular and Subcellular Distribution and Compartmentation of Dihydronicotinamide Adenine Dinucleotide Pools
Distinct Cytosolic and Mitochondrial Dihydronicotinamide-adenine Dinucleotide Pools
The intracellular environment is not a homogenous mixture; instead, it is divided into compartments, each with a unique biochemical environment. This is particularly true for the distribution of the NADH and its oxidized form, NAD+. The cytosol and the mitochondrial matrix harbor distinct and independently regulated pools of these nicotinamide (B372718) adenine (B156593) dinucleotides. nih.govnih.gov This separation is fundamental to cellular function, as the primary roles of NADH in these two compartments differ significantly.
In the cytosol, NADH is a key product of glycolysis, specifically from the oxidation of glyceraldehyde-3-phosphate. This cytosolic NADH pool is a primary source of reducing equivalents for various biosynthetic pathways and for the reduction of pyruvate (B1213749) to lactate (B86563) under anaerobic conditions. The ratio of NAD+ to NADH in the cytosol is typically high, favoring oxidative reactions like glycolysis.
Conversely, the mitochondrial matrix contains a separate NADH pool that is predominantly generated by the pyruvate dehydrogenase complex, the citric acid cycle, and the beta-oxidation of fatty acids. researchgate.net This mitochondrial NADH is the principal electron donor to the electron transport chain, driving oxidative phosphorylation and the synthesis of large quantities of ATP. wikipedia.org The NAD+/NADH ratio in the mitochondria is significantly lower than in the cytosol, reflecting a more reduced environment that is conducive to the transfer of electrons to the respiratory chain. nih.gov The distinct redox states of the cytosolic and mitochondrial compartments are highlighted by their differential responses to metabolic perturbations. nih.gov
| Characteristic | Cytosolic NADH Pool | Mitochondrial NADH Pool |
|---|---|---|
| Primary Generating Pathways | Glycolysis (Glyceraldehyde-3-phosphate dehydrogenase) | Pyruvate Dehydrogenase, Citric Acid Cycle, Fatty Acid β-oxidation |
| Primary Functions | Provides reducing equivalents for biosynthesis, lactate fermentation | Electron donor to the electron transport chain for ATP synthesis |
| Relative NAD+/NADH Ratio | High | Low |
| Predominant Redox State | More Oxidized | More Reduced |
This compound Shuttle Systems (e.g., Malate-Aspartate Shuttle)
The inner mitochondrial membrane is impermeable to NADH, meaning that the NADH generated in the cytosol during glycolysis cannot directly enter the mitochondria to be used in oxidative phosphorylation. wikipedia.orgsketchy.com To overcome this barrier, cells employ specialized shuttle systems to transfer the reducing equivalents from cytosolic NADH into the mitochondrial matrix. The two main shuttle systems are the malate-aspartate shuttle and the glycerol-3-phosphate shuttle.
The malate-aspartate shuttle is the primary mechanism for transporting reducing equivalents from cytosolic NADH into the mitochondria in tissues such as the heart, liver, and kidneys. nih.govresearchgate.net This complex shuttle involves the activity of enzymes and transporters in both the cytosol and the mitochondrial matrix. In the cytosol, malate dehydrogenase reduces oxaloacetate to malate, oxidizing cytosolic NADH to NAD+. wikipedia.orgsketchy.com Malate is then transported across the inner mitochondrial membrane in exchange for α-ketoglutarate. wikipedia.orgtaylorandfrancis.com Inside the mitochondrial matrix, mitochondrial malate dehydrogenase catalyzes the reverse reaction, oxidizing malate back to oxaloacetate and reducing mitochondrial NAD+ to NADH. wikipedia.orgsketchy.com This newly formed mitochondrial NADH can then donate its electrons to the electron transport chain. To complete the cycle, oxaloacetate is transaminated to aspartate, which is then transported out of the mitochondria in exchange for glutamate. wikipedia.orgresearchgate.net
The glycerol-3-phosphate shuttle, which is more prominent in tissues like skeletal muscle and the brain, provides an alternative, albeit less energy-efficient, route for the transfer of reducing equivalents. researchgate.netnih.gov In this shuttle, cytosolic glycerol-3-phosphate dehydrogenase reduces dihydroxyacetone phosphate (B84403) to glycerol-3-phosphate, oxidizing NADH to NAD+. researchgate.net A mitochondrial glycerol-3-phosphate dehydrogenase, located on the outer surface of the inner mitochondrial membrane, then oxidizes glycerol-3-phosphate back to dihydroxyacetone phosphate, transferring the electrons to FAD to form FADH2. researchgate.net FADH2 then donates its electrons to the electron transport chain, bypassing the first complex and thus yielding less ATP compared to the NADH transferred by the malate-aspartate shuttle. nih.gov
Compartmentalized Regulation of this compound Homeostasis
The maintenance of distinct NAD+/NADH ratios in the cytosol and mitochondria is crucial for the proper regulation of metabolic pathways in each compartment. nih.govnih.gov This compartmentalized homeostasis is achieved through a combination of factors, including the regulation of NAD+ biosynthetic enzymes and the activity of the shuttle systems that connect the two pools. mdpi.comnih.gov
The subcellular localization of NAD+ synthesizing enzymes, the nicotinamide mononucleotide adenylyltransferases (NMNATs), plays a significant role in maintaining the distinct nuclear, cytosolic, and mitochondrial NAD+ pools. The communication and exchange between the cytosolic and mitochondrial NADH pools are largely mediated by the malate-aspartate shuttle, which allows for the redox state of one compartment to influence the other. nih.govresearchgate.net For example, an increase in cytosolic NADH due to accelerated glycolysis can drive the malate-aspartate shuttle to transfer more reducing equivalents into the mitochondria, thereby increasing mitochondrial NADH levels and stimulating oxidative phosphorylation.
The regulation of these shuttle systems is therefore critical for maintaining redox balance. The activity of the malate-aspartate shuttle is influenced by the availability of its substrates and the proton-motive force across the inner mitochondrial membrane. nih.gov This intricate regulation ensures that the transfer of reducing equivalents is tightly coupled to the cell's energy demands. The ability to independently regulate the redox state of the cytosol and mitochondria allows the cell to respond effectively to a wide range of metabolic conditions.
Extracellular this compound Roles
While the intracellular functions of NADH are well-established, there is growing evidence for the presence and functional significance of extracellular NADH (eNADH). researchgate.netnih.gov Under normal physiological conditions, extracellular levels of NAD+ and NADH are significantly lower than intracellular concentrations. frontiersin.org However, in response to cellular stress, injury, or inflammation, these molecules can be released into the extracellular space where they can act as signaling molecules. nih.gov
Extracellular NADH can exert its effects by interacting with cell surface receptors, such as purinergic receptors, and by being a substrate for various ectoenzymes. nih.govresearchgate.net For instance, eNADH has been shown to influence immune responses by acting as a danger signal that can activate granulocytes. nih.gov The metabolism of extracellular NAD+ and NADH by ectoenzymes like CD38 can generate other signaling molecules, such as cyclic ADP-ribose, which are involved in intracellular calcium signaling. frontiersin.org The presence of an "extracellular NADome," a complex network of enzymes and receptors that regulate the synthesis, degradation, and signaling of extracellular NAD+ and NADH, points to a previously unappreciated layer of cellular communication and regulation. frontiersin.org
Regulatory Mechanisms Governing Dihydronicotinamide Adenine Dinucleotide Homeostasis
The Dihydronicotinamide-adenine Dinucleotide/Nicotinamide (B372718) Adenine (B156593) Dinucleotide Ratio as a Redox Indicator
A high NAD+/NADH ratio signifies an oxidative cellular environment, which is necessary to meet increased energy demands. promegaconnections.com Conversely, a low ratio is indicative of reductive stress. promegaconnections.com The maintenance of a proper balance in the NAD+/NADH ratio is crucial for normal cellular function and viability. nih.gov Dysregulation of this ratio is associated with numerous pathological conditions, including metabolic disorders, neurodegenerative diseases, and cardiovascular issues. promegaconnections.com
The compartmentalization of NAD+ and NADH within the cell, such as in the mitochondria and the cytoplasm, adds another layer of complexity to this regulatory system. nih.govnih.gov The NAD+/NADH ratio can differ significantly between these compartments, reflecting their distinct metabolic roles. nih.gov For instance, the mitochondrial matrix typically has a lower NAD+/NADH ratio compared to the cytoplasm. nih.gov This compartmentalization allows for simultaneous and distinct redox-dependent processes to occur within the same cell.
Table 1: Factors Influencing and Influenced by the NADH/NAD+ Ratio
| Influencing Factor | Effect on NADH/NAD+ Ratio | Consequence/Associated Process |
| Glycolysis | Decreases (increases NADH) | Energy production nih.gov |
| Tricarboxylic Acid (TCA) Cycle | Decreases (increases NADH) | Energy production nih.gov |
| Fatty Acid Oxidation | Decreases (increases NADH) | Energy production nih.gov |
| Electron Transport Chain | Increases (oxidizes NADH) | ATP synthesis nih.gov |
| High Energy Demand | Increases (favors NAD+) | Oxidative metabolism promegaconnections.com |
| Reductive Stress | Decreases (favors NADH) | Altered metabolic environment promegaconnections.com |
Transcriptional and Post-Transcriptional Regulation of Nicotinamide Adenine Dinucleotide-Metabolizing Enzymes
The homeostasis of the NAD(H) pool is tightly regulated through the control of enzymes involved in its biosynthesis, recycling, and degradation. embopress.orgnih.gov This regulation occurs at both the transcriptional and post-transcriptional levels, ensuring that the cell can adapt to changing metabolic needs. oup.commdpi.com
Transcriptional regulation involves the control of gene expression for NAD+-metabolizing enzymes. oup.com For example, in many bacteria, the expression of genes for NAD+ biosynthesis and salvage pathways is controlled by transcriptional repressors that sense the intracellular NAD+ or NADH levels. oup.com In mammals, the expression of key enzymes in NAD+ synthesis, such as nicotinamide phosphoribosyltransferase (NAMPT), is regulated by various signaling pathways and is crucial for maintaining cellular NAD+ levels. nih.govnih.gov The subcellular localization of NAD+ synthesizing enzymes, such as the NMNATs (nicotinamide mononucleotide adenylyltransferases), also plays a significant role in compartmentalized NAD+ biosynthesis. tdl.orgnih.gov
Post-transcriptional regulation adds another layer of control. This can involve mechanisms that affect the stability or translation of the messenger RNA (mRNA) for NAD+-metabolizing enzymes, or post-translational modifications of the enzymes themselves, which can alter their activity. For instance, the activity of enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs) is directly dependent on the availability of NAD+ as a substrate. tdl.orgnih.gov The competition for a common substrate, nicotinamide mononucleotide (NMN), between nuclear and cytoplasmic NMNATs can lead to changes in nuclear NAD+ synthesis, thereby affecting the activity of nuclear NAD+-dependent enzymes like PARP-1. tdl.orgnih.gov
Redox-Sensing Proteins and Regulatory Feedback Loops
Cells have evolved sophisticated mechanisms to sense and respond to changes in the intracellular redox state, as reflected by the NADH/NAD+ ratio. These systems often involve redox-sensing proteins that act as transcriptional regulators, creating feedback loops to maintain redox homeostasis.
The Rex (redox-sensing transcriptional repressor) protein is a key sensor of the NADH/NAD+ ratio in many Gram-positive bacteria. nih.govnih.govnih.gov Rex controls the expression of genes involved in central carbon and energy metabolism, including those for fermentation and respiration. nih.govfrontiersin.orgasm.org
The DNA-binding activity of Rex is directly modulated by the intracellular concentrations of NADH and NAD+. asm.orgresearchgate.net When the NADH/NAD+ ratio is low, Rex, in its NAD+-bound or apo form, binds to specific DNA operator sites (Rex operator, ROP) in the promoter regions of its target genes, repressing their transcription. nih.govnih.govresearchgate.net As the intracellular NADH concentration rises, NADH binds to the C-terminal domain of the Rex dimer. nih.govresearchgate.netresearchgate.net This binding induces a significant conformational change, leading to the dissociation of Rex from the DNA and the derepression of the target genes. nih.govnih.govresearchgate.net This mechanism allows bacteria to adapt their metabolism in response to changes in oxygen availability and redox balance. nih.govnih.gov
Structural studies of Rex from various bacteria have revealed the molecular basis for this redox sensing. nih.govnih.govdongguk.edu The binding of NADH causes a rotation of the N-terminal DNA-binding domains, rendering them incompatible with binding to the operator DNA. nih.govdongguk.edu
Table 2: Regulation of Gene Expression by the Rex Protein
| Condition | NADH/NAD+ Ratio | Rex State | Binding to DNA | Target Gene Expression |
| Aerobic/Low NADH | Low | NAD+-bound or Apo | Binds | Repressed |
| Anaerobic/High NADH | High | NADH-bound | Dissociates | Derepressed |
Beyond the Rex protein in bacteria, a variety of other transcription factors in both prokaryotes and eukaryotes are regulated by the cellular redox state. ahajournals.orgnih.gov These factors can be directly or indirectly influenced by the NADH/NAD+ ratio and other redox-active molecules.
Furthermore, the activity of chromatin-modifying enzymes, such as the NAD+-dependent histone deacetylases known as sirtuins, is directly linked to the NADH/NAD+ ratio. ahajournals.org Changes in the activity of these enzymes can lead to widespread alterations in gene expression. ahajournals.org For example, the mammalian sirtuin SIRT1 is an NAD+-dependent deacetylase that plays a role in transcriptional silencing. ahajournals.org Its activity is inhibited by NADH, providing a direct link between cellular redox status and epigenetic regulation. nih.gov
Interplay of this compound with Cellular Signaling Pathways
The influence of NADH extends beyond its role as a metabolic cofactor, as it also plays a significant part in cellular signaling. One of the key areas of this interplay is the regulation of calcium homeostasis.
The relationship between NADH and calcium (Ca2+) signaling is bidirectional and crucial for coordinating cellular energy metabolism with cellular function. nih.govnih.gov An increase in cytosolic Ca2+ can stimulate mitochondrial NADH production. nih.govnih.govahajournals.org This is achieved through the activation of Ca2+-sensitive dehydrogenases within the mitochondrial matrix, such as pyruvate (B1213749) dehydrogenase, isocitrate dehydrogenase, and α-ketoglutarate dehydrogenase. ahajournals.org This mechanism ensures that as cellular energy demand increases, signaled by a rise in Ca2+, the production of NADH to fuel ATP synthesis is also upregulated. nih.gov
Conversely, changes in the NADH/NAD+ ratio can influence Ca2+ homeostasis. For instance, the malate-aspartate shuttle, which transfers reducing equivalents from cytosolic NADH into the mitochondria, can be modulated by cytosolic Ca2+ levels. lse.ac.uk The interplay between the Ca2+ uniporter, which transports Ca2+ into the mitochondria, and the malate-aspartate shuttle is complex and can affect the mitochondrial NADH pool and subsequently cellular bioenergetics. lse.ac.uk
Furthermore, in some cell types, mitochondrial NADH responses to Ca2+ signals can be complex, sometimes showing an initial decrease followed by a rise. nih.gov This suggests a finely tuned regulatory system that can modulate NADH levels based on the amplitude and frequency of Ca2+ oscillations. nih.gov This intricate crosstalk ensures that energy supply is precisely matched to the demands of Ca2+-driven cellular processes. nih.govahajournals.org
Influence on Gene Expression and Chromatin Remodeling
The balance between this compound (NADH) and its oxidized form, NAD+, serves as a critical metabolic sensor that directly influences gene expression and the epigenetic landscape. This regulatory function is primarily mediated through the modulation of NAD+-dependent enzymes that play key roles in chromatin remodeling.
A primary family of enzymes influenced by the NADH/NAD+ ratio is the sirtuins, a class of histone deacetylases (HDACs). frontiersin.org Sirtuins require NAD+ as a co-substrate to remove acetyl groups from histone proteins and other transcription factors. frontiersin.orgnih.govgetbiocure.com Consequently, high levels of NADH act as a competitive inhibitor of sirtuin activity, directly linking the cell's redox state to its transcriptional programming. nih.govnih.gov For instance, research has shown that an elevated NADH/NAD+ ratio leads to increased expression of sirtuin mRNA and protein, suggesting a feedback mechanism. nih.gov However, the enzymatic activity itself is inhibited by NADH. nih.gov This inhibition prevents the deacetylation of key histone residues, such as H3K9 and H4K16, and non-histone proteins, thereby altering chromatin accessibility and gene transcription. nih.gov
The transcriptional effects are significant and widespread. In studies involving time-restricted feeding in rodents, elevated hepatic NADH levels during periods of food scarcity were found to rhythmically inhibit sirtuin 1 (SIRT1). nih.gov This inhibition led to decreased activity of the transcription factor BMAL1, which in turn altered the expression of genes involved in fatty acid oxidation and amino acid metabolism. nih.gov The NADH/NAD+ ratio also affects other chromatin-modifying enzymes and transcriptional corepressors. The C-terminal binding protein (CtBP), a transcriptional corepressor, binds NADH with high affinity, which enhances its ability to repress specific genes. nih.gov This mechanism provides a direct link between cellular metabolic status and the regulation of gene expression. nih.gov
Furthermore, ATP-dependent chromatin remodelers, such as the SWI/SNF complexes, are crucial for repositioning nucleosomes to control the access of transcription factors to gene promoters. nih.gov While their primary cofactor is ATP, their activity is integrated with metabolic signaling pathways where the NADH/NAD+ ratio is a key indicator of cellular energy status, thus indirectly linking NADH levels to the dynamic regulation of gene expression. nih.govmdpi.com
| Regulatory Protein | Effect of High NADH Concentration | Downstream Consequence on Gene Expression |
|---|---|---|
| Sirtuin 1 (SIRT1) | Inhibits deacetylase activity. nih.gov | Alters expression of metabolic and circadian genes by preventing deacetylation of histones and transcription factors like BMAL1 and PPARα. nih.gov |
| C-terminal Binding Protein (CtBP) | Acts as a corepressor, binding to enhance its repressive function. nih.gov | Repression of CtBP-regulated genes, potentially affecting development and disease states. nih.gov |
| Poly(ADP-ribose) Polymerase 1 (PARP1) | Indirectly affected via depletion of its substrate, NAD+. nih.gov | Reduced PARP1 activity impacts DNA repair and chromatin remodeling at damage sites. mdpi.com |
Modulation of Immune Cell Function and Inflammation
The homeostasis of NADH and NAD+ is fundamental to the proper functioning of the immune system, influencing both innate and adaptive immune responses. nih.gov Metabolic reprogramming is a hallmark of immune cell activation, and the NADH/NAD+ ratio is a central node in this process, dictating the metabolic pathways that fuel immune cell differentiation and effector functions. nih.gov
In innate immunity, macrophage function is exquisitely sensitive to NAD+ availability. nih.gov Studies have shown that de novo synthesis of NAD+ from tryptophan via the kynurenine (B1673888) pathway is essential for regulating macrophage immune responses in the context of aging and inflammation. princeton.eduprinceton.edunih.gov Pharmacological or genetic blocking of this pathway depletes NAD+, impairs mitochondrial respiration, and compromises key macrophage functions like phagocytosis and the resolution of inflammation. princeton.edunih.gov Pro-inflammatory stimuli can lead to increased expression of NAD+-consuming enzymes like CD38 on macrophages, depleting cellular NAD+ pools and altering gene expression. nih.gov
In the context of adaptive immunity, T cell function is tightly linked to NAD+ metabolism. frontiersin.org The metabolic environment of solid tumors, often characterized by high levels of lactate (B86563) and hypoxia, can lead to an accumulation of NADH within T cells. princeton.edunih.govfoxchase.org This NADH buildup suppresses T cell growth and anti-tumor activity. princeton.edunih.gov Chimeric antigen receptor (CAR) T-cells, for example, depend on the efficient oxidation of NADH coupled with ATP production to function effectively in hostile tumor microenvironments. princeton.edufoxchase.org Conversely, boosting NAD+ levels can enhance the metabolic fitness and anti-tumor function of CD8+ T cells. nih.govnih.gov Research indicates that NAD+ depletion can dampen T cell functions, while strategies to augment NAD+ can improve immune responses. frontiersin.org
Inflammation itself drives changes in NAD+ metabolism. During an immune response, NAD+ resources are heavily utilized by NAD+-dependent enzymes involved in cellular repair and signaling. nih.gov This can lead to a decline in NAD+ levels, which has been observed following inflammatory triggers. nih.gov The modulation of NAD+ levels has been shown to affect the production of key inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in preclinical models. nih.gov
| Immune Cell Type | Impact of High NADH / Low NAD+ | Functional Outcome |
|---|---|---|
| Macrophages | Impaired mitochondrial respiration and NAD-dependent signaling. princeton.edunih.gov | Reduced phagocytosis, impaired resolution of inflammation, and altered pro-inflammatory responses. princeton.edunih.gov |
| T Cells (General) | Suppressed growth and proliferation, particularly in high-lactate environments. princeton.edunih.gov | Diminished anti-tumor efficacy and impaired effector functions. frontiersin.orgfoxchase.org |
| CD8+ T Cells | Limits metabolic fitness and functional responses. nih.gov | Reduced anti-tumor activity; boosting NAD+ can restore function. nih.govnih.gov |
| Neutrophils / Macrophages | Altered redox state influences NADPH oxidase (NOX) activity. mdpi.com | Modulation of the respiratory burst and production of reactive oxygen species (ROS) for pathogen clearance. mdpi.com |
DNA Repair Mechanisms
This compound and its oxidized counterpart, NAD+, are indispensable for maintaining genomic stability through their critical roles in DNA repair. getbiocure.comdriphydration.com The integrity of DNA is constantly under threat from endogenous and exogenous sources, and cells have evolved sophisticated repair mechanisms that are heavily dependent on the availability of NAD+. getbiocure.comnih.gov
The most prominent NAD+-consuming process in the DNA damage response is mediated by poly(ADP-ribose) polymerases (PARPs), particularly PARP1. mdpi.comresearchgate.net PARP1 acts as a DNA damage sensor; upon detecting single- or double-strand breaks, it becomes activated and uses NAD+ as a substrate to synthesize long polymers of ADP-ribose (PAR) on itself and other target proteins. nih.govmdpi.comresearchgate.netnih.gov This PARylation process is a crucial signaling event that recruits chromatin modifiers and other DNA repair factors to the site of damage, facilitating repair. researchgate.netnih.gov
This intense enzymatic activity can lead to a substantial depletion of the cellular NAD+ pool, which in turn shifts the NADH/NAD+ ratio. nih.govnih.govnih.gov While this consumption of NAD+ is essential for initiating the repair process, excessive DNA damage can trigger PARP1 hyperactivation, leading to a severe drop in NAD+ and ATP levels, which can ultimately induce cell death. researchgate.netnih.govnih.gov Interestingly, the metabolic shift triggered by PARP-dependent NAD+ consumption, including a rapid increase in the fraction of protein-bound NADH, appears to be a pro-survival response that makes damaged cells more reliant on oxidative phosphorylation. nih.gov
Sirtuins also participate in DNA repair and are regulated by the NADH/NAD+ balance. getbiocure.com SIRT1 and SIRT6, for example, are recruited to DNA double-strand breaks and promote repair. mdpi.comyoutube.com Since sirtuins are NAD+-dependent, their function in DNA repair is compromised when NAD+ levels are low, a condition that can be exacerbated by PARP1 activation during extensive DNA damage. nih.gov This creates a scenario where chronic DNA damage can outstrip the cell's ability to replenish NAD+, impairing multiple NAD+-dependent repair pathways and rendering the cell more vulnerable to stress. nih.gov
| Enzyme | Role in DNA Repair | Influence of NAD+/NADH Ratio |
|---|---|---|
| Poly(ADP-ribose) Polymerase 1 (PARP1) | Acts as a DNA damage sensor; initiates repair by synthesizing poly(ADP-ribose) chains to recruit repair factors. mdpi.comresearchgate.netnih.gov | Is a major consumer of NAD+. Its activity is dependent on high NAD+ availability and is reduced when NAD+ is depleted. nih.govnih.gov |
| Sirtuin 1 (SIRT1) | Promotes DNA repair by deacetylating histones and repair proteins at damage sites. getbiocure.comyoutube.com | Requires NAD+ as a co-substrate; its activity is inhibited by NADH. Low NAD+/high NADH levels impair its repair function. nih.govnih.gov |
| Sirtuin 6 (SIRT6) | Promotes double-strand break repair, particularly in response to oxidative stress. mdpi.com | Activity is NAD+-dependent, linking metabolic state to the DNA damage response. mdpi.com |
| XRCC1 | A key scaffolding protein in base excision repair, recruited by PARP1. researchgate.net | Its recruitment to DNA damage sites is suppressed by reduced intracellular NAD+ levels. researchgate.net |
Structural Biology and Molecular Interactions of Dihydronicotinamide Adenine Dinucleotide
Dihydronicotinamide-adenine Dinucleotide Binding Domains in Proteins (e.g., Rossmann-Fold)
A predominant structural motif responsible for binding this compound is the Rossmann fold. wikipedia.orgtaylorandfrancis.com This fold is a tertiary structure found in proteins that bind nucleotides, including enzyme cofactors like FAD, NAD+, and NADP+. wikipedia.org The classical Rossmann fold is characterized by a three-layered sandwich architecture, with a central extended beta-sheet composed of six parallel beta-strands, flanked on both sides by alpha-helices. wikipedia.org The order of the beta-strands is typically 3-2-1-4-5-6. wikipedia.org
The most conserved segment of the Rossmann fold is the initial beta-alpha-beta (βαβ) fold. wikipedia.orgproteopedia.org This motif is frequently associated with a consensus amino acid sequence, Gly-x-Gly-xx-Gly, located in the loop connecting the first beta-strand and the subsequent alpha-helix. proteopedia.orgnih.gov This glycine-rich loop plays a critical role in positioning the phosphate (B84403) groups of the dinucleotide. nih.gov The Rossmann fold's ability to bind a variety of ligands makes it a versatile and common structural unit in the proteome. nih.gov
| Structural Component | Description | Typical Amino Acid Motif |
|---|---|---|
| Core Structure | Three-layered α/β/α sandwich with a central parallel β-sheet. nih.gov | N/A |
| Beta-Sheet | Composed of six parallel β-strands in the order 3-2-1-4-5-6. wikipedia.org | N/A |
| Conserved Motif | β-α-β-α-β structure. taylorandfrancis.com | GxGxxG (Glycine-rich loop for phosphate binding). proteopedia.orgnih.gov |
High-Resolution Structural Analysis of this compound-Protein Complexes
High-resolution structural techniques, primarily X-ray crystallography, have been instrumental in elucidating the intricate details of NADH binding to proteins. These studies provide atomic-level insights into the molecular interactions that govern coenzyme recognition, specificity, and catalysis.
Co-crystallization of proteins with NADH has yielded a wealth of structural information. For instance, the crystal structure of human muscle L-lactate dehydrogenase in a ternary complex with NADH and oxalate has been determined at a resolution of 2.10 Å. rcsb.org Similarly, the structure of human lactate (B86563) dehydrogenase B (LDHB) in complex with NADH has been resolved at 1.80 Å. rcsb.org These high-resolution structures reveal the precise orientation of the NADH molecule within the active site and its interactions with surrounding amino acid residues.
The process of co-crystallization involves preparing a solution containing both the purified protein and the ligand (NADH) and allowing crystals to form. The resulting crystals, which contain the protein-ligand complex, are then subjected to X-ray diffraction to determine the three-dimensional structure.
High-resolution structures of NADH-protein complexes have enabled the identification of specific amino acid residues that are crucial for binding the this compound molecule. These interactions involve various types of chemical bonds, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
In glyceraldehyde-3-phosphate dehydrogenase (GAPDH), several residues within the active site are important for NAD binding. Cys-149 and His-176 are catalytically essential. uwec.edu The adenine (B156593) ring of NAD has hydrophobic interactions with Leu-33 and Thr-96, while the nicotinamide (B372718) ring interacts with Ile-11 and Tyr-317. uwec.edu
In horse liver alcohol dehydrogenase, residues such as Thr-178, Val-203, and Val-292 interact with the nicotinamide ring of the coenzyme. nih.govacs.org Mutations of these residues have been shown to significantly alter the enzyme's affinity for the coenzyme and the rate of hydride transfer. nih.govacs.org For example, substitutions at position Val-292 can decrease the affinity for NAD+ and NADH by 30- to 75-fold. nih.gov
| Enzyme | Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| Glyceraldehyde-3-phosphate Dehydrogenase (GAPDH) | Cys-149, His-176, Leu-33, Thr-96, Ile-11, Tyr-317 | Catalytic, Hydrophobic | uwec.edu |
| Horse Liver Alcohol Dehydrogenase | Thr-178, Val-203, Val-292 | Interaction with nicotinamide ring | nih.govacs.org |
| Type II NADH:quinone oxidoreductase | E172 | Hydrogen bond with nicotinamide ring | nih.gov |
Conformational Changes in Proteins Induced by this compound Binding
The binding of NADH to a protein is often not a simple lock-and-key mechanism but rather an induced-fit process that involves conformational changes in the protein structure. nih.gov These changes can range from small movements of side chains to large-scale domain rotations.
In horse liver alcohol dehydrogenase, the binding of NAD+ or NADH induces a significant global conformational change. nih.gov This involves a rotation of the catalytic domain relative to the coenzyme binding domain, which closes the active site and creates a catalytically competent conformation. nih.gov
Similarly, studies on human lactate dehydrogenase A have shown that NADH binding induces small conformational changes in the active-site loop and an adjacent helix. nih.govresearchgate.net In Methylobacterium extorquens malate dehydrogenase, the binding of NAD+ and the substrate analog oxaloacetate leads to a closing of the active site. This conformational change involves the transition of an α-helix to a 310-helix, which in turn causes an adjacent loop to cover the active site. nih.gov
These conformational changes are crucial for catalysis, as they can properly orient the substrate and the nicotinamide ring for hydride transfer, and can also play a role in the release of products. nih.gov
Structural Basis of Enzyme Specificity and Inhibitor Binding
The structural details of the NADH binding site are also fundamental to understanding enzyme specificity for NAD+ versus NADP+ and the mechanism of action of various inhibitors.
Enzymes exhibit a high degree of specificity for either NAD+ or NADP+, which is determined by the specific amino acid residues within the coenzyme-binding pocket. wikipedia.org Generally, NADP-dependent enzymes have a binding pocket that can accommodate the extra phosphate group on the 2'-hydroxyl of the adenosine (B11128) ribose. This is often achieved through the presence of basic amino acid residues that can form an ionic bond with the negatively charged phosphate group. wikipedia.orgfrontiersin.org In contrast, NAD-dependent enzymes may have acidic residues in this region that would create an electrostatic repulsion with the phosphate group of NADP+. frontiersin.org
The NADH binding site is also a target for various inhibitors. For example, in the Sir2 family of enzymes, nicotinamide, a product of the deacetylation reaction, acts as a noncompetitive inhibitor. nih.gov Structural studies have revealed that nicotinamide binds to a pocket distinct from the binding site of the nicotinamide moiety of NAD+. nih.gov In the case of mitochondrial complex I, inhibitors like piericidin A compete with the ubiquinone substrate for binding in a long channel. nih.gov Understanding the structural basis of inhibitor binding is crucial for the design of specific drugs that can modulate the activity of NADH-dependent enzymes. patsnap.compatsnap.com
Advanced Analytical and Methodological Approaches for Dihydronicotinamide Adenine Dinucleotide Research
Spectroscopic Methods for Dihydronicotinamide-adenine Dinucleotide Quantification and Monitoring
Spectroscopic techniques are mainstays in NADH research, leveraging the molecule's unique light-absorbing and emitting properties.
UV-Visible spectrophotometry is a classic and widely used method for the quantification of NADH. The technique is based on the Beer-Lambert law and relies on the distinct absorption spectrum of the reduced form (NADH) compared to its oxidized counterpart, Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).
NADH exhibits a characteristic absorbance maximum at a wavelength of 340 nm, a region where NAD+ does not absorb. sigmaaldrich.comchemicalforums.com This property allows for the direct measurement of NADH concentration or the monitoring of enzymatic reactions that produce or consume NADH by tracking the change in absorbance at this wavelength. odinity.com The molar extinction coefficient (ε) for NADH at 340 nm is a critical parameter for these calculations. While values vary slightly depending on experimental conditions like pH and temperature, it is well-established. nih.gov For instance, a commonly cited value is 6,220 L·mol⁻¹·cm⁻¹. sigmaaldrich.comtandfonline.combrainly.com Another extensive investigation determined the value to be 6,300 L·mol⁻¹·cm⁻¹ at 340 nm. nih.gov This direct relationship between absorbance and concentration provides a straightforward and reliable assay for numerous dehydrogenase enzymes. sigmaaldrich.com
Research Findings: Molar Extinction Coefficients of NADH
| Wavelength (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Reference |
|---|---|---|
| 334 (Hg) | 6.15 x 10³ | nih.gov |
| 340 | 6.22 x 10³ | sigmaaldrich.comtandfonline.com |
| 340 | 6.3 x 10³ | nih.gov |
| 340 | 6317 | nih.gov |
| 365 (Hg) | 3.4 x 10³ | nih.gov |
NADH is intrinsically fluorescent, with an excitation maximum around 340 nm and an emission maximum near 460 nm, whereas NAD+ is non-fluorescent. sigmaaldrich.com This property forms the basis for highly sensitive detection methods. However, autofluorescence imaging in cells is complicated by the overlapping signal of another essential coenzyme, NADPH. nih.gov
To overcome this limitation and enable specific, real-time monitoring of the cytosolic NADH/NAD+ ratio in living cells, genetically encoded fluorescent biosensors have been developed. springernature.comnih.gov A prominent example is Peredox , a biosensor engineered by linking a circularly permuted green fluorescent protein (GFP) variant, T-Sapphire, to the NADH-binding bacterial protein Rex. nih.govnih.gov The binding of NADH, but not NAD+, induces a conformational change in the Rex protein, which in turn increases the fluorescence of T-Sapphire. nih.govresearchgate.net By reporting the ratio of NADH to NAD+, Peredox allows for the dynamic visualization of metabolic states within individual live cells and has been optimized to be resistant to changes in pH. nih.govharvard.edu
Characteristics of the Peredox Fluorescent Biosensor
| Component | Function | Reference |
|---|---|---|
| Rex Protein | Bacterial protein that specifically binds NADH, undergoing a conformational change upon binding. | nih.govharvard.edu |
| T-Sapphire (cpGFP) | A circularly permuted green fluorescent protein variant whose fluorescence intensity is modulated by the conformational change of the Rex protein. | nih.govharvard.edu |
| mCherry | A red fluorescent protein often attached to normalize for biosensor expression levels, allowing for ratiometric imaging. | nih.govresearchgate.net |
Surface-Enhanced Raman Scattering (SERS) is an ultrasensitive vibrational spectroscopy technique that can provide unique chemical fingerprints of molecules. nih.gov It offers the potential for highly specific detection at very low concentrations. nih.gov However, the direct SERS detection of NADH on standard gold or silver substrates can be challenging. mdpi.com
To address this, indirect, enzyme-assisted methods have been developed. One such approach involves an enzymatic cascade where NADH, in the presence of NADH oxidase and horseradish peroxidase, generates hydrogen peroxide (H₂O₂). mdpi.com The H₂O₂ then oxidizes a chromogen substrate, such as o-tolidine (B45760) (OT), into a pigment that produces a strong and unique SERS signal. mdpi.com The intensity of the pigment's characteristic Raman peaks, for instance, the one at 1448 cm⁻¹, is proportional to the initial NADH concentration. This method has achieved limits of detection for NADH as low as 4 x 10⁻⁷ M. mdpi.comresearchgate.net Another strategy involves using core-shell nanoparticles, such as silver-plated gold (Au@Ag), which can significantly enhance the SERS signal, improving the limit of detection compared to bare gold nanoparticles. researchgate.net
Electrochemical Detection Techniques
Electrochemical methods provide a powerful alternative for NADH sensing, offering advantages such as high sensitivity, rapid analysis time, and the potential for miniaturization. mdpi.com A significant challenge in the direct electrochemical oxidation of NADH at conventional bare electrodes (like gold or glassy carbon) is the requirement for a high overpotential, which can lead to electrode surface fouling and interference from other electroactive species. mdpi.comnih.gov
Amperometry and voltammetry are the two primary electrochemical techniques used for NADH detection. In voltammetry, particularly cyclic voltammetry (CV), the potential applied to the electrode is varied, and the resulting current is measured. This provides information about the redox potential of NADH. mdpi.com Amperometric detection, conversely, involves applying a constant, optimal potential and measuring the current as a function of time or analyte concentration. nih.gov This method is often preferred for quantitative analysis in flow systems or biosensors due to its high sensitivity and simplicity. nih.govdoi.org The direct oxidation of NADH at a bare electrode occurs at a high potential (e.g., > +0.5 V), making the measurement susceptible to interferences. mdpi.comresearchgate.net
To overcome the limitations of bare electrodes, a major focus of research has been the development of chemically modified electrodes. These modifications aim to catalyze the oxidation of NADH, thereby lowering the required potential, increasing the reaction rate, and enhancing selectivity and sensitivity. mdpi.comnih.gov
A wide variety of materials have been employed for electrode modification:
Carbon Nanotubes (CNTs): Materials like multi-walled carbon nanotubes (MWCNTs) offer a large surface area and have been shown to promote the electron-transfer reaction of NADH. mdpi.comnih.gov They can be further functionalized with electrocatalysts. For example, MWCNTs functionalized with 4-nitrobenzenediazonium (B87018) salt can detect NADH at a low potential of +0.12 V. rsc.org
Conducting Polymers: Electropolymerized films of compounds like poly(aniline), poly(azure B), or poly(methylene blue) can act as robust electron mediators. mdpi.comnih.govnih.gov A poly(azure B)-modified electrode, for instance, lowered the oxidation overpotential by over 400 mV and achieved a detection limit of 0.2 µM. mdpi.com
Nanocomposites: Combining different nanomaterials can create synergistic effects. A nanocomposite of reduced graphene oxide (rGO), gold nanoparticles (AuNPs), and poly-methylene blue on a screen-printed electrode enabled NADH detection at 0 V, effectively eliminating interference from ascorbic acid and uric acid, with a detection limit of 6.61 µmol L⁻¹. tandfonline.com
The performance of these modified electrodes varies significantly based on the specific combination of materials and fabrication methods used.
Research Findings: Performance of Modified Electrodes for Amperometric/Voltammetric NADH Detection
| Electrode Modifier | Detection Method | Linear Range (µM) | Limit of Detection (LOD) (µM) | Applied Potential (V vs. Ag/AgCl) | Reference |
|---|---|---|---|---|---|
| Poly(azure B) | Amperometry (FIA) | 0.5 - 100 | 0.2 | N/A | mdpi.com |
| Poly-TB/CNT | Amperometry | 50 - 500 | N/A | -0.2 | mdpi.com |
| NBD-MWCNT | Cyclic Voltammetry | 5 - 60 | 3.75 | +0.12 | rsc.org |
| o-AP-GCE | Amperometry | 0.75 - 2.5 | 0.15 | +0.15 | mdpi.com |
| NPQD-SPE | Amperometry | 1.8 - 1000 | 0.49 | +0.7 | mdpi.comnih.govnih.gov |
| rGO/AuNP/Poly-Methylene Blue-PET | Amperometry | 25 - 1000 | 6.61 | 0.0 | tandfonline.com |
| Chlorogenic acid/CCE | Amperometry | 1 - 120 | 0.2 | N/A | mdpi.com |
Chromatographic Approaches for this compound Analysis
Chromatographic techniques are fundamental for the separation and quantification of this compound (NADH) and its oxidized form, nicotinamide-adenine dinucleotide (NAD+), from complex biological samples. These methods offer high resolution and sensitivity, allowing for the accurate determination of the concentrations of these crucial coenzymes.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of NADH and NAD+. nih.govwustl.educapes.gov.br Reverse-phase HPLC is a common modality for separating these compounds from other cellular components. nih.govnih.gov This method relies on a non-polar stationary phase and a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.
A typical HPLC system for NADH analysis consists of a pump to deliver the mobile phase at a constant flow rate, an injector to introduce the sample, a column where the separation occurs, a detector to identify the eluted compounds, and a data acquisition system. The mobile phase composition can be manipulated through a gradient to optimize the separation of NADH and NAD+ from other nucleotides and related metabolites. nih.gov For instance, a gradient system might involve transitioning from a 100% aqueous buffer to an increasing concentration of an organic solvent like methanol. nih.gov
Detection of NADH and NAD+ is commonly achieved using a UV detector, as both molecules absorb ultraviolet light at a wavelength of 260 nm. sielc.com This allows for their quantification based on the Beer-Lambert law, where the absorbance is directly proportional to the concentration.
The following table summarizes typical parameters for the HPLC analysis of nicotinamide adenine dinucleotides.
Table 1: HPLC Parameters for Nicotinamide Adenine Dinucleotide Analysis
| Parameter | Description | Reference |
|---|---|---|
| Column Type | PEI (Polyethyleneimine), Reverse-phase C18 | sielc.com |
| Mobile Phase | Acetonitrile (ACN) and water with an ammonium (B1175870) acetate (B1210297) buffer (pH 6.8). sielc.com An alternative is a gradient of a phosphate (B84403) buffer and methanol. nih.gov | nih.govsielc.com |
| Flow Rate | Typically around 1.0 to 2.0 mL/min. | nih.govsielc.com |
| Detection | UV at 260 nm. sielc.com Can also be coupled with mass spectrometry (LC/MS) for enhanced specificity. sielc.com | sielc.com |
| Buffer | Ammonium Acetate or Phosphate Buffer. nih.govsielc.com | nih.govsielc.com |
Enzyme-Linked Assays for this compound Quantification
Enzyme-linked assays provide a sensitive and specific method for quantifying NADH. These assays leverage the enzymatic reactions that specifically consume or produce NADH, and the change in its concentration is coupled to a detectable signal, often colorimetric or fluorescent.
A common approach is the enzyme-linked immunosorbent assay (ELISA), which utilizes antibodies that specifically recognize NAD(H). mybiosource.com In a typical competitive ELISA format, a known amount of labeled NAD(H) and the sample containing the unknown amount of NAD(H) compete for binding to a limited number of specific antibodies coated on a microplate well. After an incubation period, the unbound components are washed away, and a substrate is added that reacts with the enzyme label to produce a measurable signal. The intensity of the signal is inversely proportional to the concentration of NAD(H) in the sample.
Another type of enzyme-linked assay for NAD+ hydrolysis can be adapted to quantify NADH. nih.gov These assays often use a cycling reaction where a small amount of NAD+/NADH can lead to the accumulation of a large amount of a detectable product. For example, in the presence of a specific dehydrogenase and its substrate, NADH can be oxidized to NAD+, which is then reduced back to NADH by another enzyme-substrate system. This cycling leads to the continuous production of a product that can be measured, and the rate of product formation is proportional to the initial concentration of NADH.
The key components of these assays include:
Specific Enzymes: Dehydrogenases that utilize NADH as a coenzyme.
Substrates: Molecules that are oxidized or reduced by the dehydrogenase.
Detection System: A chromogenic or fluorogenic substrate that changes its optical properties upon reaction.
Computational and Theoretical Approaches to this compound Mechanisms
Computational and theoretical methods have become indispensable tools for investigating the mechanisms of action of NADH at the atomic level. These approaches provide insights into the dynamics and energetics of NADH-dependent enzymatic reactions that are often difficult to obtain through experimental techniques alone.
Quantum Mechanical/Molecular Mechanical (QM/MM) Simulations
Quantum mechanical/molecular mechanical (QM/MM) simulations are a powerful computational tool for studying chemical reactions in complex biological systems, such as those involving NADH. nih.govnih.gov This hybrid method combines the accuracy of quantum mechanics (QM) for the chemically reactive region with the efficiency of molecular mechanics (MM) for the surrounding environment. nih.gov
In a QM/MM simulation of an NADH-dependent enzyme, the nicotinamide ring of NADH, the substrate, and key amino acid residues in the active site are typically treated with a QM method. nih.gov This allows for an accurate description of the electronic rearrangements that occur during the hydride transfer from NADH to the substrate. The rest of the protein and the solvent are described by a classical MM force field, which accounts for the influence of the enzyme's structure and dynamics on the reaction. nih.gov
These simulations can provide detailed information about the reaction pathway, transition state structures, and the roles of specific amino acid residues in catalysis. researchgate.net By running molecular dynamics simulations with the QM/MM potential, researchers can explore the conformational changes and energy landscapes of the reaction. researchgate.net
Free Energy Calculations
Free energy calculations are essential for understanding the thermodynamics and kinetics of processes involving NADH, such as its binding to enzymes and its participation in redox reactions. frontiersin.org These calculations can predict the spontaneity of a reaction and the height of the energy barrier that must be overcome. nih.gov
Methods like thermodynamic integration (TI) and free energy perturbation (FEP) are commonly used to calculate the free energy difference between two states. frontiersin.org For example, these methods can be used to determine the binding free energy of NADH to an enzyme by simulating a non-physical "alchemical" transformation of NADH from a bound to an unbound state. frontiersin.orgrsc.org
The heat of reaction for the reduction of NAD+ to NADH has been determined experimentally, providing a benchmark for theoretical calculations. nih.gov For the reaction NAD+ + H2 = NADH + H+, the enthalpy change (ΔH) is -29.2 kJ/mol, and the standard Gibbs free energy change (ΔG⁰) is 22.1 kJ/mol. nih.gov Computational methods aim to reproduce and provide deeper insight into these thermodynamic quantities.
Evolutionary Perspectives on Dihydronicotinamide Adenine Dinucleotide Metabolism
Phylogenetic Analysis of Nicotinamide (B372718) Adenine (B156593) Dinucleotide Biosynthetic Enzymes across Domains of Life
The synthesis of NAD+ is essential to compensate for its consumption in redox reactions and signaling pathways. mdpi.com Organisms have evolved several distinct biosynthetic routes, including de novo synthesis from amino acids (tryptophan or aspartate) and salvage pathways that recycle nicotinamide (Nam), nicotinic acid (NA), and nicotinamide riboside (NR). aboutnad.com Phylogenetic analyses reveal a complex and fascinating evolutionary history of the enzymes governing these pathways across the domains of life.
Two primary pathways exist for synthesizing NAD+ from nicotinamide. The first, a four-step route, begins with the deamidation of Nam to NA by the enzyme nicotinamidase (PncA). mdpi.comnih.gov The resulting NA is then converted to NAD+ via the three-step Preiss-Handler pathway. mdpi.com The second is a more direct, two-step route that uses nicotinamide phosphoribosyltransferase (NamPT) to convert Nam into nicotinamide mononucleotide (NMN), which is then adenylated to form NAD+. nih.gov
A comprehensive phylogenetic analysis of thousands of genomes indicates a clear evolutionary divergence in the selection of these salvage pathways. nih.govpnas.org The deamidation-dependent (PncA) pathway is predominant in bacteria, archaea, fungi, and plants. nih.govpnas.org In contrast, most animals in the Deuterostomia lineage (which includes vertebrates) have lost the deamidation pathway and instead rely on the NamPT-initiated route. pnas.org This evolutionary transition correlates with a significant expansion in the number of NAD+-consuming signaling enzymes in these organisms. pnas.org The Preiss-Handler pathway, which converts NA to NAD+, appears to be an ancestral route, with its core enzymes present in all investigated eukaryotic organisms. nih.gov
| Enzyme | Function | Predominant Distribution |
| Nicotinamidase (PncA) | Deamidates nicotinamide (Nam) to nicotinic acid (NA). mdpi.com | Bacteria, Archaea, Fungi, Plants. nih.govpnas.org |
| Nicotinamide Phosphoribosyltransferase (NamPT) | Converts nicotinamide (Nam) to nicotinamide mononucleotide (NMN). nih.gov | Metazoa (Animals), particularly Deuterostomes. pnas.org |
| Nicotinate (B505614) Phosphoribosyltransferase (NAPRT) | Converts nicotinic acid (NA) to nicotinic acid mononucleotide (NAMN) in the Preiss-Handler pathway. pnas.org | Ancestral and widespread across eukaryotes. nih.govnih.gov |
| NAD Synthase (NadE) | Catalyzes the final amidation step to produce NAD+ from nicotinic acid adenine dinucleotide (NAAD). mdpi.com | Widespread in organisms using the deamidation or de novo pathways. mdpi.com |
Origin and Evolution of Dihydronicotinamide-adenine Dinucleotide-Dependent Enzyme Complexes
NADH serves as a primary electron donor for various multi-subunit enzyme complexes that are central to cellular respiration and energy conversion. The evolutionary trajectories of these complexes reveal a pattern of increasing complexity and adaptation to diverse metabolic niches.
NADH:ubiquinone oxidoreductase, also known as Respiratory Complex I, is the first and largest enzyme complex in the respiratory chains of many organisms. wikipedia.org It catalyzes the transfer of electrons from NADH to ubiquinone, coupled with the translocation of protons across a membrane. wikipedia.org The evolutionary history of Complex I is marked by a significant increase in size and subunit complexity.
The core of Complex I consists of 14 subunits that are conserved from bacteria to humans. nih.gov In eukaryotes, this core is augmented by a large number of "supernumerary" subunits. Phylogenetic reconstructions indicate that eukaryotic Complex I evolution proceeded through an initial increase in size that predates the divergence of plants, fungi, and animals, followed by gradual additions and occasional losses of subunits in different lineages. nih.gov Many of these accessory subunits have origins that can be traced back to the alpha-proteobacterial ancestor of the mitochondria, highlighting the role of endosymbiotic gene transfer in the assembly of the modern complex. nih.gov
| Organism Group | Approximate Number of Complex I Subunits | Key Evolutionary Feature |
| Bacteria | 14 | Contains the conserved core subunits. nih.gov |
| Plants and Algae | ~30 | Addition of numerous supernumerary subunits. nih.gov |
| Fungi | ~37 | Further lineage-specific additions and modifications. nih.gov |
| Mammals | ~44 | Represents one of the most complex forms, with many eukaryote-specific subunits. wikipedia.orgnih.gov |
The sodium-pumping NADH:ubiquinone oxidoreductase (Na+-NQR) is a distinct respiratory complex found in many pathogenic and marine bacteria. It functions as the primary entry point for electrons into the respiratory chain and acts as a primary sodium pump. nih.govnih.gov Molecular phylogenetic studies indicate that the Na+-NQR complex has a specific and traceable evolutionary origin. nih.govresearchgate.net
The evolution of Na+-NQR is believed to have begun within the Chlorobi/Bacteroidetes bacterial group through a duplication of the operon encoding a homologous complex, the RNF (Rhodobacter nitrogen fixation) complex. nih.govnih.gov Following this duplication, a series of genetic events led to the emergence of the new Na+-pumping function. This specialized operon then dispersed to a wide variety of other bacterial lineages, including Proteobacteria, Chlamydiae, and Planctomyces, through multiple independent horizontal gene transfer events. nih.govnih.gov
| Evolutionary Step | Description | Reference |
| 1. Gene Duplication | The rnf operon, encoding a ferredoxin:NADH oxidoreductase, was duplicated in an ancestor of the Chlorobi/Bacteroidetes group. | nih.gov |
| 2. Gene Loss | The duplicated operon lost the rnfB gene. | researchgate.netplos.org |
| 3. Gene Recruitment | A reductase subunit from an aromatic monooxygenase was recruited, which evolved into the modern NqrF subunit. | researchgate.netplos.org |
| 4. Horizontal Dispersal | The newly evolved nqr operon spread to diverse bacterial phyla via horizontal gene transfer. | nih.govnih.gov |
The chloroplast NADH dehydrogenase-like (NDH) complex is a functional and structural relative of mitochondrial Complex I, found in the thylakoid membranes of many plants and cyanobacteria. oup.comfrontiersin.org Its evolutionary origin traces back to the cyanobacterial endosymbiont that gave rise to chloroplasts. oup.comnih.gov The primary function of the NDH complex is not NADH oxidation but mediating cyclic electron transport around Photosystem I by transferring electrons from ferredoxin to plastoquinone (B1678516). oup.comoup.com This process is particularly crucial for maintaining photosynthetic efficiency under fluctuating light and other environmental stresses. oup.comfrontiersin.org
The complex is composed of subunits encoded by both the chloroplast and nuclear genomes. The 11 chloroplast-encoded subunits (ndhA-K) are homologous to the core subunits of bacterial Complex I. frontiersin.org These are complemented by numerous nuclear-encoded subunits that were acquired throughout the evolution of land plants, leading to the formation of a large NDH-PSI supercomplex in angiosperms. oup.comnih.gov Despite its importance, the NDH complex has been secondarily lost in several photosynthetic lineages.
| Lineage | Status of NDH Complex | Reference |
| Cyanobacteria | Present; ancestral form. | oup.com |
| Most Land Plants (Angiosperms) | Present and forms a supercomplex with Photosystem I. | oup.com |
| Some Green Algae (e.g., Chlamydomonas) | Lost. | oup.com |
| Some Gymnosperms (e.g., Pine) | Lost. | oup.com |
| Some Angiosperms (e.g., Orchidaceae, Alismatales) | Lost in specific species. | oup.comnih.gov |
Role of Gene Transfers (Endosymbiotic and Horizontal) in Shaping Eukaryotic this compound Pathways
The architecture of eukaryotic NADH metabolism is a mosaic, profoundly shaped by gene transfer events throughout evolutionary history. The two landmark endosymbiotic events—the acquisitions of the precursors to mitochondria and chloroplasts—were pivotal.
Endosymbiotic gene transfer (EGT) from the ancestral mitochondrial genome to the host nucleus was a critical force in the evolution of eukaryotic respiration. hhu.de As genes were transferred and integrated into the nuclear genome, the host cell gained control over the biogenesis and function of the organelle. hhu.de The evolution of NADH:ubiquinone oxidoreductase (Complex I) is a prime example of this process, where the core bacterial machinery was elaborated upon by dozens of nuclear-encoded subunits, many of which originated from the alpha-proteobacterial endosymbiont. nih.gov Similarly, the NAD(P) transhydrogenase found in the inner mitochondrial membrane of animals likely reflects an origin from the proteobacterial endosymbiont. frontiersin.org
The establishment of photosynthesis in eukaryotes via the cyanobacterial endosymbiont followed a similar pattern. The chloroplast NDH complex is a chimaera of cyanobacterial genes retained in the chloroplast genome and a host of nuclear genes, some of which were transferred from the endosymbiont and subsequently targeted back to the organelle. nih.gov
Beyond EGT, horizontal gene transfer (HGT) from bacteria has also contributed to the metabolic toolkit of eukaryotes, and secondary endosymbioses have created complex, layered genomes where pathways are built from genes of multiple algal origins (e.g., red and green). nih.govnih.gov These transfers provided novel enzymatic functions that were integrated into existing metabolic networks, further diversifying the pathways dependent on or responsible for producing NADH.
Biotechnological Applications and Research Tools Utilizing Dihydronicotinamide Adenine Dinucleotide
Engineering of Enzymatic Cofactor Regeneration Systems for Biocatalysis
The use of oxidoreductase enzymes in biocatalysis for producing chiral organic compounds, degrading pollutants, and in biosensors is a field of growing interest. nih.gov These enzymes offer high selectivity and efficiency under mild reaction conditions. nih.gov A significant challenge hindering their widespread industrial application is the high cost of the required nicotinamide (B372718) cofactors like NADH and their consumption in stoichiometric amounts during the reaction. nih.govnih.gov This has made the development of efficient in-situ cofactor regeneration systems a critical area of research. nih.gov Enzymatic regeneration systems are particularly attractive due to their high specificity and efficiency. nih.govnih.gov These systems typically couple the primary reaction, which consumes NADH, with a secondary reaction catalyzed by a "regenerating" enzyme that converts NAD+ back to NADH. nih.gov For example, whole-cell biocatalysis systems have been developed that co-express a production enzyme with a regenerating enzyme, such as formate (B1220265) dehydrogenase (FDH), to create an efficient NADH recycling cascade. nih.gov
Electrochemical Regeneration Methods
Electrochemical methods for regenerating NADH from NAD+ have gained significant attention as a sustainable and controllable alternative to enzymatic or chemical methods. nih.govrsc.org These techniques are appealing because they can be driven by electricity from renewable sources and the use of a fixed electrode can simplify downstream product separation. nih.gov Electrochemical regeneration can be categorized as either direct or indirect. nih.gov
Direct Regeneration: In this approach, electrons are transferred directly from the electrode surface to NAD+. While conceptually simple, direct regeneration is often hampered by challenges such as the need for a high negative electrical potential (overpotential), slow reaction kinetics, and the formation of an enzymatically inactive NAD dimer (NAD₂). nih.govrsc.org
Indirect Regeneration: This method utilizes electron mediators, or shuttles, to transfer electrons from the electrode to NAD+. nih.gov This can lower the required overpotential and prevent the formation of inactive dimers. nih.govrsc.org However, the mediators themselves can be unstable or toxic, which can complicate the purification of the final product. rsc.org
Recent research has focused on developing advanced electrode materials to improve the efficiency and selectivity of direct electrochemical regeneration. One innovative approach involves using metal-carbon composite electrodes, which have been shown to significantly enhance electron transfer efficiency, achieving NADH conversion rates exceeding 99%. rsc.org Another promising development is the use of Pt-modified TiO₂ catalysts grown on a Ti mesh electrode. rsc.org This system demonstrated a regeneration yield of 99.5% at a low overpotential of -0.8 V and was successfully coupled with lactate (B86563) dehydrogenase to convert pyruvic acid to lactic acid. rsc.org
Table 1: Comparison of Electrochemical NADH Regeneration Research Findings
| Electrode Material | Regeneration Method | Key Finding | Regeneration Yield | Reference |
|---|---|---|---|---|
| Metal-carbon composite | Direct | Enhanced electron transfer efficiency and stability. | > 99.0% | rsc.org |
| Pt-modified TiO₂/Ti mesh | Direct | Achieved high yield at a very low overpotential. | 99.5% (at -0.8 V) | rsc.org |
| Generic Electrodes | Direct & Indirect | Direct methods face high overpotential; indirect methods use mediators. | Varies | nih.gov |
Metabolic Engineering for Enhanced Dihydronicotinamide-adenine Dinucleotide-Dependent Production Pathways in Microorganisms
Metabolic engineering focuses on modifying the intricate network of biochemical reactions within microorganisms to enhance the production of desired chemicals. researchgate.net For bioprocesses that rely on NADH-dependent enzymes, increasing the intracellular availability of NADH is a key strategy for improving product yield. researchgate.netasm.org This can be achieved by genetically modifying the organism to overproduce NADH. researchgate.net A successful strategy involves the heterologous expression of an NAD+-dependent formate dehydrogenase, which converts formate into carbon dioxide while reducing NAD+ to NADH. researchgate.netnih.gov This approach has been shown to increase the availability of intracellular NADH, thereby boosting the production of compounds like 1-butanol (B46404). nih.gov Other strategies include blocking pathways that compete for NADH, which has been effective in improving dopamine (B1211576) and 1-butanol production in Escherichia coli. researchgate.netasm.org
Optimization of Cofactor Supply for Bioprocesses
In many engineered bioproduction systems, once the levels of the catalytic enzymes have been optimized, the availability of cofactors like NADH can become the rate-limiting factor. researchgate.net Therefore, optimizing the cofactor supply is crucial for maximizing productivity. researchgate.netnih.gov This involves not just increasing the total pool of the cofactor but also carefully balancing the ratio of its reduced (NADH) to oxidized (NAD+) forms. asm.orgasm.org The NADH/NAD+ ratio reflects the cell's redox state and significantly influences the in-vivo activity of dependent enzymes. asm.org For example, in E. coli, NADH is the predominant reducing equivalent under many culture conditions. asm.org Strategies to optimize the cofactor supply include introducing NADH regeneration pathways, such as using formate dehydrogenase, or using specific carbon sources like glycerol (B35011) that naturally lead to higher NADH utilization. asm.orgnih.gov Dynamic optimization models are also being developed to calculate optimal feeding strategies that maintain key metabolic fluxes and cell viability for enhanced productivity. nih.govresearchgate.net
Directed Evolution of this compound-Dependent Enzymes
Directed evolution is a powerful protein engineering technique that mimics the process of natural selection in a laboratory setting to improve or alter the function of enzymes. wikipedia.org The process involves iterative rounds of gene mutagenesis, expression, and screening or selection to identify enzyme variants with desired properties. wikipedia.org This method has been successfully used to tailor NADH-dependent enzymes for biotechnological applications. nobelprize.org For instance, directed evolution can be used to change the cofactor specificity of an enzyme. In one case, researchers used directed evolution to alter enzymes that naturally depend on NADPH to use the more readily available NADH in engineered E. coli, making the organism more suitable for biofuel production. nobelprize.org The technique has also been employed to create enzymes that catalyze reactions not known in nature. nobelprize.orgyoutube.com Furthermore, directed evolution has been used to dramatically improve the stability of enzymes, such as phosphite (B83602) dehydrogenase, which can be used in NADH regeneration systems. nih.gov
Development of this compound-Based Biosensors for Research and Monitoring
Monitoring the concentration and redox state of NADH is essential for understanding cellular metabolism, screening for disease states, and optimizing bioprocesses. nih.govmdpi.com To this end, various biosensors have been developed that can detect and quantify NADH with high sensitivity and selectivity. nih.govsemanticscholar.org These can be broadly divided into genetically encoded sensors for live-cell imaging and electrochemical sensors for in vitro analysis. nih.govmdpi.com
Genetically encoded fluorescent biosensors are powerful tools for the non-invasive, real-time visualization of NADH dynamics within living cells and specific subcellular compartments. nih.govnih.gov A notable example is the SoNar sensor, which is designed to respond to the NADH/NAD+ ratio. nih.govnih.gov By targeting SoNar to different parts of the cell, such as the cytosol or mitochondria, researchers can study how these distinct NAD+/NADH pools respond to metabolic changes, revealing critical insights into cellular function and signaling. nih.gov
Electrochemical biosensors offer an alternative method for NADH detection, providing rapid analysis with high sensitivity using small sample volumes. mdpi.comsemanticscholar.org These sensors typically work by oxidizing NADH at an electrode surface, generating a measurable electrical signal. semanticscholar.org To overcome the high overpotential typically required for direct NADH oxidation, these sensors often incorporate electrocatalysts or enzymes. semanticscholar.orgul.ie For example, a sensor has been developed using the enzyme diaphorase immobilized on a nanoporous gold electrode, which exhibited a low limit of detection of 0.8 µM. ul.ie Such sensors can be used to monitor the health of cell cultures by measuring NADH levels in the surrounding media. semanticscholar.org
Table 2: Comparison of NADH Biosensor Types
| Sensor Type | Principle of Operation | Key Features | Typical Application | Reference |
|---|---|---|---|---|
| Genetically Encoded (e.g., SoNar) | Fluorescence resonance energy transfer (FRET) or circularly permutated fluorescent proteins respond to NADH/NAD+ ratio. | Non-invasive, real-time, subcellular compartment specific. | Monitoring metabolic dynamics in live cells. | nih.govnih.gov |
| Electrochemical | Catalytic oxidation of NADH at a modified electrode surface generates a current. | High sensitivity, rapid analysis, suitable for liquid samples. | Measuring NADH in cell culture media, pharmaceutical samples. | mdpi.comul.ie |
This compound Kinase Engineering for NADPH Production
While many cellular processes use NADH, a number of crucial anabolic (biosynthetic) and antioxidant pathways specifically require Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH). nih.govyoutube.com The production of NADPH is critical for cell growth and stress protection. nih.govutsw.edu Cells have several pathways to produce NADPH, but one direct route is the phosphorylation of NADH, a reaction catalyzed by an NADH kinase. nih.govresearchgate.net
A key example of such an enzyme is Pos5p, found in the mitochondria of the yeast Saccharomyces cerevisiae. nih.gov Research has demonstrated that Pos5p is an NADH kinase that uses ATP to phosphorylate NADH, generating NADPH within the mitochondrial matrix. nih.gov This function is vital for protecting the cell against oxidative stress. nih.gov
The biotechnological potential of this enzyme has been explored through metabolic engineering. nih.gov By expressing the gene for Pos5p in recombinant E. coli, researchers have successfully created an efficient NADPH-regenerating system. nih.gov This engineered strain showed a significantly enhanced ability to produce NADPH-dependent products. For instance, the production of ε-caprolactone, which relies on an NADPH-dependent Baeyer-Villiger oxidation, was increased by 96% compared to the control strain without the NADH kinase. nih.gov These findings highlight that engineering NADH kinase activity into host organisms is a viable and powerful strategy for boosting NADPH-dependent biotransformation processes. nih.gov
Emerging Research Frontiers and Future Directions in Dihydronicotinamide Adenine Dinucleotide Science
Elucidating Novel Dihydronicotinamide-adenine Dinucleotide-Dependent Enzymes and Regulatory Pathways
The landscape of NADH's influence is continually broadening with the discovery of new enzymes that depend on it and novel pathways that regulate its availability and function. Beyond its classic role as a cofactor in catabolic reactions, NAD+ is a substrate for several enzyme families that mediate cellular signaling, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and ADP-ribosyl cyclases. nih.gov Research is actively uncovering how these and other, more recently identified, enzymes form complex regulatory networks.
A significant area of investigation is the identification of metabolic enzymes with non-canonical, or "moonlighting," functions. For instance, the NADH-dependent flavin oxidoreductase (NFOR) from the pathogen Mycoplasma hyopneumoniae has been identified as a potential virulence factor, indicating a role beyond basic metabolism. nih.gov This discovery suggests that metabolic enzymes in various organisms may have dual roles, linking cellular metabolism directly to processes like pathogenicity. nih.gov
Regulatory pathways controlling NAD+ availability are also a key focus. The enzyme nicotinamide (B372718) N-methyltransferase (NNMT) plays a crucial role by methylating nicotinamide, a precursor for NAD+ synthesis. swolverine.com High NNMT activity can deplete NAD+ stores, thereby slowing metabolism. swolverine.com This positions NNMT as a critical regulatory node. The inhibition of NNMT preserves NAD+ pools, which in turn activates NAD+-dependent enzymes like SIRT1, a master regulator of mitochondrial biogenesis and fat metabolism. swolverine.com
Table 1: Key Regulatory Enzymes in NAD+/NADH Metabolism
| Enzyme | Function | Regulatory Role/Pathway | Source(s) |
|---|---|---|---|
| Sirtuins (e.g., SIRT1) | NAD+-dependent protein deacylases | Regulates mitochondrial function, metabolism, stress resistance, and longevity. Activated by higher NAD+ levels. | nih.govswolverine.com |
| PARPs | DNA repair, signaling | Consumes NAD+ to repair damaged DNA; massive activation can lead to NAD+ depletion. | nih.govmdpi.com |
| CD38 | ADP-ribosyl cyclase | Major NAD+-consuming enzyme that regulates NAD+ levels and impacts the activity of other NAD+-dependent enzymes like sirtuins. | nih.govnih.gov |
| NNMT | Nicotinamide N-methyltransferase | Methylates nicotinamide, consuming it and thereby regulating the NAD+ salvage pathway and overall NAD+ availability. | swolverine.com |
| NFOR | NADH-dependent flavin oxidoreductase | Acts as a potential virulence factor in M. hyopneumoniae, in addition to its metabolic function. | nih.gov |
Systems-Level Understanding of this compound Flux and Homeostasis
Maintaining the balance, or homeostasis, of the cellular NAD+ and NADH pool is critical for cell function. nih.gov An alteration in the NAD+/NADH ratio or the total pool size can disrupt biological systems. unl.eduresearchgate.net Researchers are moving beyond simple concentration measurements to understand the dynamic flow, or flux, of NAD+ through its various synthesis and consumption pathways.
Isotope-tracer methods have been developed to quantify NAD+ flux in living systems. princeton.edu These studies have revealed that NAD+ metabolism varies significantly across different tissues. princeton.edu For example, in vivo studies in mice have shown that NAD+ fluxes are high in the small intestine and spleen but notably low in skeletal muscle. princeton.edu Such analyses also demonstrate tissue-specific synthesis routes; the liver, for instance, can synthesize NAD+ from the amino acid tryptophan and then export nicotinamide for use by other tissues. princeton.edu
Cellular NAD+ homeostasis is also maintained through compartmentalization. The ratio of NAD+ to NADH is dramatically different between cellular compartments, with the nucleus and cytoplasm having a ratio of approximately 700:1, while mitochondria have a much lower ratio of about 8:1. nih.gov This compartmentalization is crucial for supporting the distinct metabolic and signaling functions occurring in different parts of the cell. The NADH/NAD+ redox balance is fundamental to cellular energy production, and its maintenance is essential for processes like glycolysis and oxidative phosphorylation. researchgate.net
Table 2: Relative In Vivo NAD+ Flux Across Different Tissues
| Tissue | Relative NAD+ Flux | Primary Synthesis Route | Source(s) |
|---|---|---|---|
| Liver | High | De novo (from Tryptophan) | princeton.edu |
| Small Intestine | High | Not specified | princeton.edu |
| Spleen | High | Not specified | princeton.edu |
| Skeletal Muscle | Low | Not specified | princeton.edu |
Integration of Multi-Omics Data for Comprehensive this compound Metabolic Profiling
To fully grasp the complexity of NADH metabolism and its regulation, researchers are integrating data from multiple high-throughput "omics" platforms. frontiersin.org This multi-omics approach—combining genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of how metabolic networks are controlled. nih.govplos.org
Computational pipelines like INTEGRATE have been developed to combine transcriptomics (measuring gene expression) and metabolomics (measuring metabolite levels) data. nih.govplos.org By using a stoichiometric metabolic model as a scaffold, these tools can predict which metabolic reactions are controlled by gene expression versus those regulated directly by metabolite concentrations. nih.govplos.org This allows for a more precise understanding of the intertwined layers of metabolic regulation. plos.org
Such integrated analyses are crucial for dissecting complex metabolic diseases. frontiersin.org For example, transcriptomic studies in type 2 diabetes have identified specific changes in gene expression in tissues like islets, liver, and muscle, while proteomics has pinpointed proteins associated with the disease's incidence and progression. nih.gov By integrating these datasets, researchers can build comprehensive models of the metabolic dysregulation that occurs in disease, identifying potential biomarkers and therapeutic targets within the NADH metabolic network. frontiersin.orgmedrxiv.org
Table 3: Application of Omics Technologies to NADH Metabolic Profiling
| Omics Technology | Data Provided | Application in NADH-related Research | Source(s) |
|---|---|---|---|
| Genomics | DNA sequence variations | Identifies genetic loci associated with metabolic diseases like Type 2 Diabetes (e.g., CDKAL1, IGF2BP2). | nih.gov |
| Transcriptomics | RNA transcripts (gene expression) | Reveals transcriptional differences in key metabolic tissues (islets, liver) in disease states. | nih.gov |
| Proteomics | Protein levels and modifications | Discovers protein biomarkers associated with the incidence and progression of metabolic diseases. | nih.gov |
| Metabolomics | Metabolite levels | Profiles metabolic byproducts, such as amino acids and acylcarnitines, to stratify disease risk. | frontiersin.org |
| Multi-Omics Integration | Integrated analysis | Creates comprehensive models of metabolic networks to distinguish between genetic and metabolic control. | frontiersin.orgnih.govplos.org |
Development of Advanced Probes and Imaging Techniques for Spatiotemporal this compound Dynamics
Observing NADH in real-time within living cells is a major goal for understanding its dynamic roles. The development of advanced fluorescent probes and super-resolution microscopy (SRM) techniques is making it possible to track the location and concentration of molecules at the subcellular level. nih.gov
SRM techniques, such as Stimulated Emission Depletion (STED) microscopy and Stochastic Optical Reconstruction Microscopy (STORM), have revolutionized biological imaging by breaking the diffraction limit of light. nih.gov These methods allow for the visualization of subcellular structures with unprecedented detail. nih.gov While initially developed for imaging proteins and cellular structures, the principles of SRM are being applied to the development and use of probes designed to monitor metabolic states, including the NADH/NAD+ ratio.
The goal is to create robust probes that can non-invasively report on the spatiotemporal dynamics of NADH within different organelles, such as the mitochondria and nucleus. This would allow researchers to directly observe how metabolic fluxes and signaling events change in response to various stimuli or during disease progression. The ability to track these dynamics is essential for linking the biochemical roles of NADH to complex cellular behaviors. researchgate.net
Table 4: Comparison of Advanced Super-Resolution Microscopy Techniques
| Technique | Principle | Advantages | Limitations | Source(s) |
|---|---|---|---|---|
| STED | Uses a second laser to de-excite fluorophores at the periphery of the excitation spot, narrowing the effective imaging area. | Fast scanning, suitable for observing real-time changes in living cells. | Requires high laser power, potential for phototoxicity. | nih.gov |
| STORM/PALM | Relies on the stochastic activation and localization of single fluorescent molecules over time to reconstruct a super-resolution image. | Achieves very high resolution. | Slower imaging speed compared to STED, requires specific photo-switchable probes. | nih.gov |
| SIM | Illuminates the sample with structured light patterns to extract higher-resolution information from the resulting moiré fringes. | Fast imaging speed, compatible with many standard dyes, good for live-cell imaging. | Resolution improvement is less than STED or STORM. | nih.gov |
Investigating the Role of this compound in Cellular Adaptation and Stress Responses
A cell's ability to adapt to and survive stress is fundamentally linked to its metabolic state, and NADH is a key player in this process. nih.gov Cellular NAD+ levels are critical for mounting effective responses to various stressors, including DNA damage, oxidative stress, and endoplasmic reticulum (ER) stress. unl.eduresearchgate.net
Depletion of cellular NAD+ is associated with compromised adaptive stress responses. unl.edu For example, massive DNA damage, such as that caused by genotoxic agents, can trigger large-scale activation of PARP enzymes. mdpi.com This intense PARP activity consumes large amounts of NAD+, leading to its depletion and impairing other essential cellular functions. mdpi.com Studies have shown that NAD+ is a critical molecule in the pathomechanism of toxicity from certain DNA alkylating agents. mdpi.com
Furthermore, cellular stress pathways can actively regulate NAD+ metabolism. Research has demonstrated that ER stress can repress the transcription of key enzymes involved in the de novo synthesis of NAD+ from tryptophan. jci.org This finding indicates a feedback loop where cellular stress can directly impair the cell's ability to produce this vital cofactor, potentially exacerbating injury. jci.org Conversely, maintaining or boosting NAD+ levels has been shown to be protective in some contexts, highlighting the central role of NAD+ homeostasis in cellular resilience and adaptation. mdpi.com
Q & A
Q. What is the primary role of NADPH in biochemical redox reactions, and how can researchers optimize its use in enzymatic assays?
NADPH serves as a critical electron donor in redox reactions, including nitric oxide synthesis, glutathione regeneration, and thioredoxin reduction . To optimize its use:
- Use NADPH with >93% purity to minimize impurities interfering with reaction kinetics .
- Monitor reaction progress via spectrophotometry at 340 nm, where NADPH oxidation correlates with absorbance decrease .
- Maintain pH >8.0 to avoid decomposition, as NADPH degrades rapidly in acidic/neutral conditions .
Q. How should NADPH be stored to maintain stability in laboratory settings?
- Store as a solid at -20°C for long-term stability (up to 3 years) or 4°C for short-term use (2 years) .
- Protect from moisture by sealing containers and using desiccants .
- Avoid freeze-thaw cycles for dissolved NADPH, as repeated cycles accelerate degradation .
Q. What are the standard methods to quantify NADPH in enzymatic assays?
- Spectrophotometry : Measure absorbance at 340 nm (molar extinction coefficient = 6.22 mM⁻¹cm⁻¹) to track NADPH oxidation .
- Coupled enzyme assays : Pair NADPH-dependent reactions (e.g., malate dehydrogenase) with a secondary enzyme system to amplify signals .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported NADPH stability across experimental pH conditions?
- NADPH stability is pH-dependent: it degrades in neutral/acidic media but remains stable in alkaline conditions (pH >8). Conflicting data often arise from buffer composition differences .
- Methodological recommendations :
- Use Tris or carbonate buffers (pH 8.5–9.5) for NADPH-dependent reactions .
- Validate stability via HPLC to detect degradation products like tetrahydro-NADPH .
- Apply pulse radiolysis to study one-electron oxidation pathways under controlled pH .
Q. How can NADPH-specific contributions be differentiated from other redox agents (e.g., NADH) in complex cellular systems?
- Isotopic labeling : Use [adenylate-32P]-labeled NADPH to trace participation in specific pathways (e.g., fatty acid synthesis) .
- Genetic/pharmacological inhibition : Knock out NADPH-generating enzymes (e.g., glucose-6-phosphate dehydrogenase) or use selective inhibitors (e.g., 6-AN) to isolate NADPH-dependent processes .
- Fluorescent biosensors : Deploy genetically encoded sensors (e.g., iNAP) for real-time NADPH monitoring in live cells .
Q. What advanced techniques enable real-time tracking of NADPH dynamics in live-cell systems?
- Two-photon microscopy : Resolve NADPH autofluorescence in deep tissues using excitation at 720 nm and emission filters >435 nm .
- Fluorescence lifetime imaging (FLIM) : Discriminate NADPH from NADH based on distinct fluorescence decay profiles .
- Pulse radiolysis : Capture rapid electron transfer kinetics (nanosecond resolution) in purified systems .
Q. How do researchers address discrepancies in NADPH-dependent enzyme kinetics under varying substrate concentrations?
- Perform Michaelis-Menten analysis with NADPH concentrations spanning 0.1–10× Km to identify substrate inhibition or cooperativity .
- Use global fitting software (e.g., KinTek Explorer) to model steady-state and pre-steady-state data .
- Validate results with orthogonal assays (e.g., isothermal titration calorimetry) to confirm binding constants .
Methodological Considerations
- Contamination control : Test NADPH preparations for endotoxins or metals if studying immune cell redox pathways (e.g., phagocyte NADPH oxidase) .
- Safety protocols : Use P95 respirators and gloves when handling powdered NADPH due to acute toxicity risks .
- Environmental controls : Prevent NADPH release into drains, as it may disrupt aquatic redox cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
